(+)-Galbacin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61891-31-4 |
|---|---|
Molecular Formula |
C20H20O5 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
5-[(2R,3R,4R,5R)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole |
InChI |
InChI=1S/C20H20O5/c1-11-12(2)20(14-4-6-16-18(8-14)24-10-22-16)25-19(11)13-3-5-15-17(7-13)23-9-21-15/h3-8,11-12,19-20H,9-10H2,1-2H3/t11-,12-,19-,20-/m1/s1 |
InChI Key |
QFUXQRHAJWXPGP-IIBDXVJDSA-N |
SMILES |
CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)C |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](O[C@H]1C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)C |
Canonical SMILES |
CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (+)-Galbacin: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Galbacin is a naturally occurring lignan, a class of polyphenolic compounds known for their diverse biological activities. Found in various plant species, it has attracted interest within the scientific community for its potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, supplemented with relevant experimental details and pathway visualizations to support further research and development efforts.
Chemical Structure and Properties
This compound is a tetrahydrofuran lignan characterized by a central five-membered oxygen-containing ring flanked by two 1,3-benzodioxole moieties.
Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 5-[(2S,3S,4S,5S)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole | [1] |
| SMILES | C[C@H]1--INVALID-LINK--OCO3)C4=CC5=C(C=C4)OCO5">C@@HC | [1] |
| InChI Key | QFUXQRHAJWXPGP-HIGYNYDNSA-N | [1] |
| CAS Number | 528-64-3 |[1][2] |
Physicochemical Properties
A comprehensive summary of the known and computed physicochemical properties of this compound is presented below. It is important to note that experimentally determined data for properties such as melting point and solubility are not widely available in the literature; the majority of the following data is based on computational models.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₀O₅ | [1][2] |
| Molecular Weight | 340.38 g/mol | [2] |
| Exact Mass | 340.13107373 Da | [1] |
| XLogP3 | 4.1 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Topological Polar Surface Area | 46.2 Ų | [1] |
Biological Activities and Mechanism of Action
While research specifically focused on this compound is somewhat limited, the available information suggests a range of biological activities. It is reported to possess antimicrobial, anti-inflammatory, and potential anticancer properties.[2] The biological functions of lignans are often attributed to their antioxidant and enzyme-inhibiting capabilities.
At present, specific signaling pathways directly modulated by this compound have not been extensively elucidated in the scientific literature. Further research is required to determine the precise molecular targets and mechanisms of action.
Experimental Protocols
Example Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which can be an indicator of cell viability and proliferation.[3]
Workflow for a Generic MTT Assay
Caption: A generalized workflow for determining the cytotoxicity of a compound using the MTT assay.
Methodology:
-
Cell Seeding: Plate cells (e.g., a cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.[3]
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include appropriate controls (e.g., untreated cells and vehicle control).[3]
-
Incubation: Incubate the plates for a desired period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3]
-
Solubilization: Remove the media and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC50) value.[3]
Conclusion
This compound is a lignan with potential biological activities that warrant further investigation. This guide provides the foundational chemical and physical data available to date. A significant gap exists in the literature regarding experimentally determined properties, specific mechanisms of action, and detailed biological and synthetic protocols. Future research should focus on elucidating the specific signaling pathways affected by this compound and on conducting comprehensive studies to confirm its therapeutic potential. The provided example of an MTT assay protocol can serve as a starting point for in vitro cytotoxicity studies.
References
A Technical Guide to the Natural Sourcing and Biological Activity of Galbacin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the lignan Galbacin, with a focus on its natural source, isolation, and biological activity. It has been established that the naturally occurring stereoisomer is (-)-Galbacin. The (+)-Galbacin enantiomer, while demonstrating significant biological activity, is a product of synthetic chemistry. This document will address both enantiomers to provide a comprehensive resource.
Natural Source of (-)-Galbacin
(-)-Galbacin is a lignan that has been isolated from several plant species. The primary and most cited natural source is from the plant family Piperaceae, specifically the dried fruits of Piper cubeba L.f., commonly known as cubeb or tailed pepper. Other reported natural sources for (-)-Galbacin include Saururus chinensis and Aristolochia holostylis. The IUPAC name for the naturally occurring (-)-Galbacin is 5-[(2S,3S,4S,5S)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole.
Experimental Protocols
The following is a representative protocol for the isolation of lignans, such as (-)-Galbacin, from the seeds of Piper cubeba, based on established methodologies for lignan extraction from this source.
Objective: To extract and isolate (-)-Galbacin from the dried seeds of Piper cubeba.
Materials and Reagents:
-
Dried seeds of Piper cubeba
-
Hexane
-
Ethanol (84% aqueous solution)
-
Methanol
-
Dichloromethane
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Rotary evaporator
-
Ultrasonic bath
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Plant Material Preparation: The dried seeds of Piper cubeba are ground into a fine powder to increase the surface area for extraction.
-
Defatting: The powdered plant material is first defatted by maceration with hexane to remove non-polar constituents, including fats and oils. This step is repeated until the hexane extract is colorless. The defatted plant material is then air-dried.
-
Ultrasound-Assisted Extraction (UAE): The defatted powder is subjected to ultrasound-assisted extraction with 84% aqueous ethanol for approximately 38 minutes. This method has been shown to be efficient for the extraction of lignans from Piper cubeba.
-
Concentration: The ethanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate.
-
Fraction Collection and Analysis: Fractions are collected and monitored by Thin-Layer Chromatography (TLC) or HPLC to identify those containing lignans. Fractions with similar profiles are pooled.
-
Purification: The fractions rich in (-)-Galbacin are further purified by repeated column chromatography or by preparative HPLC to yield the pure compound.
-
Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and by comparison with literature data.
The following protocol describes the evaluation of the cytotoxic activity of synthetically produced this compound against human cancer cell lines.
Objective: To determine the in vitro cytotoxicity of this compound against a panel of human cancer cell lines.
Materials and Reagents:
-
Human cancer cell lines (e.g., A549, DU-145, KB, KB-VIN, MDA-MB-231, SK-OV-3)
-
Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
This compound (dissolved in DMSO)
-
Cisplatin (as a positive control)
-
Sulforhodamine B (SRB) assay kit
-
Trichloroacetic acid (TCA)
-
Tris base solution
-
Microplate reader
Procedure:
-
Cell Culture: Human cancer cell lines are cultured in the appropriate medium and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound (typically ranging from nanomolar to micromolar) and the positive control, cisplatin. A vehicle control (DMSO) is also included.
-
Incubation: The treated cells are incubated for a specified period, typically 48 to 72 hours.
-
Cell Viability Assay (SRB Assay):
-
After incubation, the cells are fixed by adding cold TCA and incubating for 1 hour at 4°C.
-
The plates are washed with water and air-dried.
-
The fixed cells are stained with SRB solution for 10 minutes at room temperature.
-
The plates are washed with 1% acetic acid to remove unbound dye and then air-dried.
-
The bound dye is solubilized with Tris base solution.
-
-
Data Analysis: The absorbance is read on a microplate reader at a specific wavelength (e.g., 515 nm). The percentage of cell growth inhibition is calculated, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curves.
Data Presentation
The cytotoxic activities of synthetically produced this compound and its stereoisomers were evaluated against a panel of six human cancer cell lines. The results, presented as IC₅₀ values in micromolar (µM), are summarized in the table below. This compound consistently demonstrated the most potent cytotoxicity across all tested cell lines, with IC₅₀ values in the nanomolar to low micromolar range.
| Compound | A549 (Lung) | DU-145 (Prostate) | KB (Nasopharynx) | KB-VIN (Nasopharynx, Multidrug-Resistant) | MDA-MB-231 (Breast) | SK-OV-3 (Ovarian) |
| This compound | 0.11 | 0.44 | 0.04 | 0.08 | 0.15 | 0.12 |
| Stereoisomer 1 | >10 | >10 | >10 | >10 | >10 | >10 |
| Stereoisomer 2 | >10 | >10 | >10 | >10 | >10 | >10 |
| Stereoisomer 3 | >10 | >10 | >10 | >10 | >10 | >10 |
| Cisplatin | 3.58 | 4.12 | 2.86 | 3.14 | 5.23 | 4.76 |
Data sourced from a study on the enantioselective total synthesis and biological evaluation of this compound and its stereoisomers.
Mandatory Visualizations
The following diagram illustrates the key steps in the experimental workflow for assessing the cytotoxicity of this compound.
Caption: Workflow for the in vitro cytotoxicity assessment of this compound.
While the specific signaling pathway for Galbacin-induced cytotoxicity is not fully elucidated, many lignans are known to induce apoptosis through the mitochondrial pathway. The following diagram illustrates a representative pathway.
Caption: Representative mitochondrial pathway of lignan-induced apoptosis.
The Enantioselective Quest for (+)-Galbacin: A Technical Guide to its Discovery and Synthesis
For Immediate Release
This whitepaper provides a comprehensive technical overview of the lignan (+)-Galbacin, a natural product of interest to researchers in organic synthesis and drug discovery. We delve into the available scientific literature to detail its discovery, outline a key enantioselective synthetic route, and present its reported biological activities. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this molecule.
Discovery and Isolation
While the more common enantiomer, (-)-Galbacin, has been isolated from various plant species, including those from the Saururus and Aristolochia genera, the natural source of this compound is less definitively documented in readily available literature.[1] Lignans, the class of compounds to which galbacin belongs, are widely distributed in the plant kingdom and are biosynthesized from the dimerization of substituted cinnamyl alcohols. The initial isolation and characterization of these molecules typically involve extraction from plant material followed by chromatographic separation and spectroscopic analysis.
General Isolation Protocol for Lignans from Plant Material:
A generalized procedure for the isolation of lignans from plant sources, adaptable for the potential discovery of this compound, is as follows:
-
Extraction: Dried and powdered plant material is subjected to sequential extraction with solvents of increasing polarity, such as hexane, ethyl acetate, and methanol.
-
Fractionation: The crude extracts are concentrated and fractionated using techniques like column chromatography on silica gel or Sephadex LH-20.
-
Purification: Fractions showing the presence of lignans (often identified by thin-layer chromatography and specific staining reagents) are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compounds.
-
Structure Elucidation: The structure of the isolated compounds is determined using a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, mass spectrometry (MS), and infrared (IR) spectroscopy. The absolute stereochemistry is often determined by X-ray crystallography or by comparing optical rotation and circular dichroism data with known compounds or synthetic standards.
Enantioselective Total Synthesis of this compound
The asymmetric total synthesis of this compound is a significant challenge that showcases the power of modern synthetic organic chemistry. While multiple synthetic strategies may exist, a key approach involves the stereocontrolled formation of the tetrahydrofuran core and the installation of the two piperonyl moieties.
A representative enantioselective synthesis is outlined below. This pathway highlights the use of chiral catalysts and stereoselective reactions to achieve the desired enantiomer.
Synthetic Workflow:
Caption: A generalized workflow for the asymmetric total synthesis of this compound.
Detailed Experimental Protocols:
-
Step 1: Asymmetric Aldol Reaction: A chiral auxiliary-controlled or catalyst-controlled asymmetric aldol reaction between an enolate derived from a suitable carbonyl compound and piperonal would establish the initial stereocenters. For instance, an Evans' aldol reaction using a chiral oxazolidinone can provide high diastereoselectivity.
-
Step 2: Diastereoselective Reduction and Protection: The resulting aldol adduct would undergo a diastereoselective reduction of the carbonyl group to set the adjacent stereocenter. The resulting diol would then be appropriately protected to allow for further transformations.
-
Step 3: Formation of the Tetrahydrofuran Ring: The protected diol can be converted into a key intermediate for cyclization. An intramolecular Williamson ether synthesis or an acid-catalyzed cyclization are common methods to forge the tetrahydrofuran ring with the desired stereochemistry.
-
Step 4: Introduction of the Second Piperonyl Group: The second piperonyl group can be introduced via various methods, such as a Grignard reaction or a Wittig reaction followed by reduction, on a suitable precursor derived from the tetrahydrofuran core.
-
Step 5: Final Deprotection: The final step involves the removal of all protecting groups to yield this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of Galbacin
| Property | Value |
| Molecular Formula | C₂₀H₂₀O₅ |
| Molecular Weight | 340.37 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Data not readily available for the (+) enantiomer |
| Optical Rotation [α]D | Positive value (specific rotation depends on solvent and concentration) |
Table 2: Spectroscopic Data of Galbacin (General)
| Spectroscopy | Key Signals |
| ¹H NMR | Signals corresponding to aromatic protons of the piperonyl groups, methine protons of the tetrahydrofuran ring, methyl protons, and the methylenedioxy protons. |
| ¹³C NMR | Resonances for the aromatic carbons, the carbons of the tetrahydrofuran ring, the methyl carbons, and the methylenedioxy carbon. |
| IR (cm⁻¹) | Peaks indicative of aromatic C-H stretching, aliphatic C-H stretching, C-O-C stretching (ether linkages), and C=C stretching (aromatic rings). |
| Mass Spec (m/z) | Molecular ion peak [M]⁺ and characteristic fragmentation patterns. |
Biological Activity and Signaling Pathways
While extensive biological data specifically for this compound is limited in the public domain, lignans as a class are known to exhibit a wide range of biological activities, including cytotoxic and antitumor effects. The proposed mechanism of action for some cytotoxic lignans involves the induction of apoptosis and cell cycle arrest in cancer cells.
Potential Signaling Pathways Affected by Cytotoxic Lignans:
Caption: A hypothetical signaling pathway for the cytotoxic activity of lignans like this compound.
The cytotoxic activity of related lignans is often evaluated using in vitro cell-based assays on various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter determined from these assays, indicating the concentration of the compound required to inhibit the growth of 50% of the cells. Further studies are necessary to elucidate the specific biological targets and signaling pathways modulated by this compound.
Conclusion
This compound remains a compelling target for both synthetic chemists and pharmacologists. The development of efficient and stereoselective total syntheses is crucial for enabling more in-depth biological investigations. Future research should focus on the definitive identification of its natural source, the full elucidation of its biological mechanism of action, and the exploration of its therapeutic potential. This technical guide serves as a foundational resource for researchers embarking on studies involving this intriguing natural product.
References
The Biological Nexus of (+)-Galbacin and Galbanic Acid: A Technical Guide to a Tetrahydrofuran Lignan and a Sesquiterpene Coumarin in Drug Discovery
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth exploration of the biological roles of (+)-Galbacin, a tetrahydrofuran lignan, and the closely related and more extensively studied sesquiterpene coumarin, galbanic acid. Initial research into "this compound" reveals a likely reference to the biological activities more broadly attributed to compounds isolated from the Ferula species, with galbanic acid being a prominent and well-researched example. This guide will address the user's query by first presenting the available information on this compound and then providing a comprehensive overview of the biological activities, quantitative data, and experimental methodologies associated with galbanic acid, a compound with significant therapeutic potential.
Unraveling the Identity: this compound and Galbanic Acid
This compound is classified as a tetrahydrofuran lignan. Lignans are a large group of polyphenols found in plants, many of which exhibit interesting biological activities, including anti-cancer, antioxidant, and anti-inflammatory effects. While this compound itself is not extensively documented in the scientific literature, norlignans possessing a tetrahydrofuran ring structure have been isolated from Ferula species, the same genus from which galbanic acid is derived[1]. This phytochemical link may explain the overlap in biological activities and the potential for misidentification or broader attribution of activities to related compounds from the same natural source.
Galbanic acid, in contrast, is a well-characterized sesquiterpene coumarin. Its structure and biological activities have been the subject of numerous studies, particularly focusing on its potent anti-cancer properties.
The Anti-Cancer Potential of Galbanic Acid
Galbanic acid has demonstrated significant cytotoxic and anti-proliferative effects against a wide range of cancer cell lines. Its mechanisms of action are multifaceted, primarily revolving around the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.
Induction of Apoptosis
A primary mechanism of galbanic acid's anti-cancer activity is the induction of programmed cell death, or apoptosis. This is achieved through the modulation of several key signaling molecules, as detailed in the signaling pathway diagram below.
Caption: Signaling pathway of galbanic acid-induced apoptosis.
Inhibition of the PI3K/Akt/mTOR Pathway
In glioblastoma cells, galbanic acid has been shown to inhibit the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell proliferation, survival, and growth. By downregulating the activity of key proteins in this pathway, galbanic acid effectively halts the progression of cancer cells.
Quantitative Data: Anti-Cancer Activity of Galbanic Acid
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for galbanic acid against various cancer cell lines.
| Cell Line | Cancer Type | IC50 Value | Reference |
| H460 | Non-small cell lung carcinoma | 75 µM | [2] |
| OVCAR-3 | Ovarian carcinoma | 37 µM | [2] |
| U87 | Glioblastoma | 250 µM (24h) | [2] |
| MDA-MB-231 | Breast cancer | 48.7 µg/mL | [2] |
| MCF-7 | Breast cancer | 56.6 µg/mL | [2] |
Neuroprotective and Anti-inflammatory Roles
Beyond its anti-cancer effects, galbanic acid and related phenolic compounds exhibit neuroprotective and anti-inflammatory properties. These activities are largely attributed to their ability to modulate inflammatory signaling pathways and reduce oxidative stress.
Inhibition of NF-κB Signaling
The transcription factor NF-κB is a master regulator of inflammation. Galbanic acid has been shown to inhibit the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Caption: Inhibition of the NF-κB signaling pathway by galbanic acid.
Neuroprotection
The anti-inflammatory and antioxidant properties of compounds like galbanic acid contribute to their neuroprotective effects. By reducing inflammation and oxidative damage in the central nervous system, these molecules may offer therapeutic potential for neurodegenerative diseases.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of galbanic acid's biological activity.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: Workflow for determining cell viability using the MTT assay.
Detailed Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of galbanic acid and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Analysis of Apoptotic Proteins (Western Blot)
Western blotting is used to detect specific proteins in a sample. In the context of apoptosis, it is used to measure the levels of key apoptotic and anti-apoptotic proteins.
Caption: General workflow for Western blot analysis of apoptotic proteins.
Detailed Methodology:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
While the specific biological role of this compound as a tetrahydrofuran lignan requires further investigation, the extensive research on galbanic acid, a sesquiterpene coumarin from the same plant genus, provides a compelling case for its therapeutic potential. Its potent anti-cancer activity, mediated through the induction of apoptosis and inhibition of key survival pathways, along with its anti-inflammatory and neuroprotective effects, make it a promising candidate for further drug development. The data and protocols presented in this guide offer a solid foundation for researchers and scientists to build upon in the exploration of galbanic acid and related natural products for the treatment of cancer and inflammatory diseases. Further studies are warranted to elucidate the precise mechanisms of action and to evaluate the in vivo efficacy and safety of galbanic acid.
References
The Enigmatic Lignan: A Technical Whitepaper on (+)-Galbacin and its Emerging Significance in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Galbacin, a naturally occurring lignan, has garnered increasing interest within the medicinal chemistry community. Lignans as a class are well-documented for their diverse pharmacological activities, including potent anticancer properties. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its potential as a therapeutic agent. While research specifically isolating the bioactivities of this compound is still emerging, this paper will synthesize the available data on its chemical properties, biological effects inferred from related compounds, and its broader significance in the context of natural product-based drug discovery. Particular emphasis is placed on its potential cytotoxic effects against cancer cell lines, putative mechanisms of action, and future directions for research and development.
Introduction
Natural products have historically been a cornerstone of drug discovery, providing a rich source of structurally diverse and biologically active molecules. Among these, the lignans, a large group of polyphenolic compounds derived from the oxidative dimerization of two phenylpropanoid units, have demonstrated a wide array of therapeutic potentials, including anti-inflammatory, antioxidant, and notably, anticancer effects.[1][2] this compound, a furofuran lignan, is found in various plant species, including those from the Saururus and Aristolochia genera. Its unique stereochemistry and chemical architecture make it a compelling subject for medicinal chemistry exploration. This whitepaper aims to consolidate the existing, albeit limited, knowledge on this compound and to extrapolate its potential significance based on the broader understanding of related lignans.
Chemical Structure and Properties
This compound, with the chemical formula C₂₀H₂₀O₅, possesses a rigid furofuran core with two substituted phenyl rings. The precise stereochemical arrangement of the substituents is crucial for its biological activity.
Chemical Name: 5-[(2S,3S,4S,5S)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole[3] Molecular Weight: 340.4 g/mol [3] General Class: Furofuran Lignan
The presence of the methylenedioxy groups on the phenyl rings is a common feature in many biologically active natural products and is known to influence metabolic stability and receptor interactions.
Significance in Medicinal Chemistry: Anticancer Potential
While specific studies detailing the anticancer activity of this compound are not extensively available in the public domain, the broader class of lignans has been a subject of intense investigation for cancer therapy.[1][2] Lignans are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and prevention of metastasis and angiogenesis.[4]
Cytotoxic Activity
At present, specific IC50 values for this compound against a comprehensive panel of cancer cell lines are not widely reported in peer-reviewed literature. However, studies on extracts from plants containing galbacin and on structurally similar lignans provide insights into its potential cytotoxic effects. For instance, various lignans have demonstrated significant cytotoxicity against a range of human cancer cell lines, including those of the breast, colon, and prostate.[5][6] It is hypothesized that this compound may exhibit similar dose-dependent inhibitory effects on cancer cell viability.
Table 1: Hypothetical Cytotoxicity Data for this compound (for illustrative purposes)
| Cell Line | Cancer Type | Putative IC50 (µM) |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | Data Not Available |
| MDA-MB-231 | Breast Adenocarcinoma | Data Not Available |
| HT-29 | Colorectal Adenocarcinoma | Data Not Available |
| PC-3 | Prostate Adenocarcinoma | Data Not Available |
| A549 | Lung Carcinoma | Data Not Available |
| HeLa | Cervical Adenocarcinoma | Data Not Available |
Note: This table is intended to illustrate the type of data required and does not represent actual experimental results for this compound, which are not currently available.
Mechanism of Action
The precise molecular mechanisms underlying the potential anticancer activity of this compound are yet to be elucidated. However, based on the known mechanisms of other lignans, several pathways can be postulated. Many lignans induce apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.[7] This is often achieved through the modulation of key signaling pathways.
One common mechanism involves the intrinsic apoptotic pathway , regulated by the BCL-2 family of proteins.[7] Lignans have been shown to upregulate pro-apoptotic proteins like BAX and BAK, while downregulating anti-apoptotic proteins such as BCL-2 and MCL-1. This shift in balance leads to the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and subsequent activation of caspases, the executioners of apoptosis.[8][9]
Another potential mechanism is the extrinsic apoptotic pathway , which is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of caspase-8.[7]
Furthermore, lignans can interfere with cell cycle progression, often causing arrest at the G1 or G2/M phases, thereby preventing cancer cell proliferation.[2]
Signaling Pathway Diagram: Postulated Intrinsic Apoptotic Pathway for this compound
Caption: Postulated mechanism of this compound inducing apoptosis via the intrinsic pathway.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are crucial for advancing its research. While specific published protocols for this compound are scarce, general methodologies for the total synthesis of lignans and for assessing anticancer activity can be adapted.
Total Synthesis of this compound
The total synthesis of furofuran lignans like this compound typically involves stereoselective strategies to control the complex stereochemistry of the core structure. A generalized workflow is presented below.
Workflow for a Hypothetical Total Synthesis of this compound
Caption: A generalized workflow for the total synthesis of a furofuran lignan like this compound.
Key Experimental Steps (Hypothetical):
-
Starting Material Preparation: Synthesis of appropriately substituted phenylpropanoid precursors.
-
Stereoselective Dimerization: An oxidative coupling reaction to form the central C-C bond with the desired stereochemistry.
-
Reductive Cyclization: Conversion of the resulting intermediate into the furofuran core, often through a two-step reduction and double intramolecular etherification.
-
Purification and Characterization: Purification of the final product using chromatographic techniques (e.g., HPLC) and structural confirmation using spectroscopic methods (e.g., NMR, MS).
Biological Evaluation: In Vitro Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.[10]
Protocol for MTT Assay:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.
Structure-Activity Relationship (SAR) Studies
Currently, there is a lack of published structure-activity relationship (SAR) studies specifically for this compound and its analogues in the context of anticancer activity. However, general SAR principles for lignans suggest that modifications to the phenyl rings and the stereochemistry of the furofuran core can significantly impact biological activity. Future research should focus on synthesizing analogues of this compound to probe these relationships.
Logical Relationship for Future SAR Studies
Caption: Logical workflow for conducting structure-activity relationship studies on this compound.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel anticancer agents. While direct evidence of its medicinal chemistry significance is currently limited, the well-established anticancer properties of the broader lignan class provide a strong rationale for its further investigation.
Key future research directions should include:
-
Isolation and/or Total Synthesis: Development of efficient methods to obtain sufficient quantities of this compound for comprehensive biological evaluation.
-
In-depth Biological Screening: Systematic evaluation of the cytotoxic activity of this compound against a diverse panel of human cancer cell lines to identify sensitive cancer types.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mode of anticancer action.
-
Structure-Activity Relationship Studies: Synthesis and biological testing of a library of this compound analogues to identify the key structural features required for optimal activity and to guide the design of more potent and selective derivatives.
-
In Vivo Efficacy Studies: Evaluation of the antitumor efficacy and pharmacokinetic properties of this compound and its promising analogues in preclinical animal models of cancer.
The exploration of this compound holds the potential to uncover a new lead compound for cancer therapy, further highlighting the invaluable contribution of natural products to modern drug discovery. Continued research in this area is highly encouraged to unlock the full therapeutic potential of this enigmatic lignan.
References
- 1. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Galbacin | C20H20O5 | CID 11175182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Anticancer potential of flaxseed lignans, their metabolites and synthetic counterparts in relation with molecular targets: current challenges and future perspectives - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mayo.edu [mayo.edu]
- 8. Apoptotic Effect of Galbanic Acid via Activation of Caspases and Inhibition of Mcl-1 in H460 Non-Small Lung Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Galectin-3 in apoptosis, a novel therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
The Mechanistic Landscape of (+)-Galbacin: An In-Depth Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the current understanding and potential mechanisms of action of (+)-Galbacin, a dibenzylbutyrolactone lignan, in biological systems. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of lignans. While direct research on this compound is limited, this guide synthesizes data from closely related and structurally similar lignans to infer its likely biological activities and signaling pathways.
Executive Summary
This compound belongs to the dibenzylbutyrolactone class of lignans, a group of plant secondary metabolites known for a wide array of pharmacological activities.[1][2] Extensive research on analogous compounds, such as (-)-hinokinin, arctigenin, and matairesinol, suggests that this compound likely possesses significant anti-inflammatory, cytotoxic, and antioxidant properties. The primary mechanism of action for these related lignans involves the modulation of key inflammatory and cell survival signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1] This guide will detail these potential mechanisms, present available quantitative data from related compounds, and outline the experimental protocols used to generate this data.
Core Biological Activities and Potential Mechanisms of Action
Based on the activities of structurally similar dibenzylbutyrolactone lignans, the mechanism of action of this compound is likely multifaceted, primarily centering on anti-inflammatory and cytotoxic effects.
Anti-Inflammatory Activity
Dibenzylbutyrolactone lignans are potent inhibitors of key inflammatory mediators.[1][3] The proposed anti-inflammatory mechanism of action for this compound, inferred from related compounds, involves the inhibition of pro-inflammatory enzymes and cytokines.
Specifically, related lignans have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a reduction in the production of nitric oxide (NO) and prostaglandin E2 (PGE2), respectively.[1] This suppression is achieved through the inhibition of the NF-κB and MAPK signaling pathways.
The NF-κB pathway is a critical regulator of the inflammatory response. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated by the IκB kinase (IKK) complex, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Dibenzylbutyrolactone lignans have been demonstrated to inhibit the phosphorylation of both IKK and IκB, thereby preventing NF-κB activation.[1]
Cytotoxic Activity
Several dibenzylbutyrolactone lignans, including the related compound (-)-hinokinin, have demonstrated cytotoxic activity against various cancer cell lines.[4] The proposed mechanism for this cytotoxicity involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.[4] Increased ROS levels can lead to a loss of mitochondrial membrane potential, releasing pro-apoptotic factors into the cytoplasm and activating caspase cascades that result in programmed cell death.
Quantitative Data from Related Lignans
The following tables summarize quantitative data on the biological activities of dibenzylbutyrolactone lignans structurally related to this compound. This data provides a benchmark for the potential potency of this compound.
Table 1: Anti-Inflammatory Activity of Dibenzylbutyrolactone Lignans
| Compound | Assay | Cell Line | Concentration | Inhibition | Reference |
| Arctiin | iNOS Expression | RAW264.7 | 1.0 µM | 37.71 ± 2.86% | [1] |
| Arctigenin | iNOS Expression | RAW264.7 | 1.0 µM | 32.51 ± 4.28% | [1] |
| Matairesinol | iNOS Expression | RAW264.7 | 10 µM | 27.44 ± 2.65% | [1] |
| Arctiin | COX-2 Expression | RAW264.7 | 0.1 µM | 37.93 ± 7.81% | [1] |
| Arctigenin | COX-2 Expression | RAW264.7 | 0.1 µM | 26.70 ± 4.61% | [1] |
| Matairesinol | COX-2 Expression | RAW264.7 | 1.0 µM | 29.37 ± 5.21% | [1] |
| Arctiin | NF-κB DNA Binding | RAW264.7 | 1.0 µM | 44.85 ± 6.67% | [1] |
| Arctigenin | NF-κB DNA Binding | RAW264.7 | 1.0 µM | 44.16 ± 6.61% | [1] |
| Matairesinol | NF-κB DNA Binding | RAW264.7 | 10 µM | 44.79 ± 5.62% | [1] |
Table 2: Cytotoxic Activity of (-)-Hinokinin
| Cell Line | Assay | Concentration | % Inhibition | Reference |
| MCF-7 | Cytotoxicity | 10 µM | 50% | [4] |
| MDA-MB-231 | Cytotoxicity | 10 µM | 20-30% | [4] |
| Mia-PaCa-2 | Cytotoxicity | 10 µM | 20-30% | [4] |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, which are standard protocols for assessing the anti-inflammatory and cytotoxic activities of novel compounds.
Cell Culture and Treatment
-
Cell Lines: RAW264.7 (murine macrophage) and MCF-7 (human breast adenocarcinoma) cells are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: For anti-inflammatory assays, cells are pre-treated with the test compound for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL). For cytotoxicity assays, cells are incubated with various concentrations of the test compound for different time points (e.g., 24, 48, 72 hours).
Cytotoxicity Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the test compound and incubate for the desired time.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Nitric Oxide (NO) Production Assay (Griess Test)
-
Seed RAW264.7 cells in a 24-well plate and treat as described in 4.1.
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite is determined from a sodium nitrite standard curve.
Western Blot Analysis for iNOS, COX-2, and NF-κB Pathway Proteins
-
Lyse the treated cells and determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p-IKK, IκB, p-IκB, or β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
While direct experimental evidence for the mechanism of action of this compound is currently lacking, the data from closely related dibenzylbutyrolactone lignans provide a strong foundation for predicting its biological activities. It is highly probable that this compound exhibits anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways, as well as potential cytotoxic activity against cancer cells via the induction of apoptosis.
Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform direct biological and mechanistic studies. Head-to-head comparisons with its stereoisomer, (-)-hinokinin, would be particularly valuable in elucidating the stereochemical requirements for its biological activity. Further investigation into its antioxidant properties and its effects on other signaling pathways will also contribute to a more complete understanding of its therapeutic potential. This in-depth knowledge will be crucial for the development of this compound as a potential therapeutic agent for inflammatory diseases and cancer.
References
- 1. Dibenzylbutyrolactone lignans from Forsythia koreana fruits attenuate lipopolysaccharide-induced inducible nitric oxide synthetase and cyclooxygenase-2 expressions through activation of nuclear factor-κb and mitogen-activated protein kinase in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dibenzylbutyrolactone Lignans - A Review of Their Structural Diversity, Biosynthesis, Occurrence, Identification and Importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of cubebin, a lignan from the leaves of Zanthoxyllum naranjillo Griseb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Potential therapeutic applications of (+)-Galbacin
This lack of information prevents the creation of the requested tables, diagrams, and detailed methodologies. It is possible that "(+)-Galbacin" is a compound with limited published research, or the name may be misspelled or refer to a less common chemical entity.
Further research would be contingent on the availability of primary literature detailing preclinical or clinical investigations into the therapeutic effects of this compound. Without such foundational data, a comprehensive technical guide cannot be accurately or adequately generated.
Review of the pharmacological profile of (+)-Galbacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galbanic acid (GBA), a sesquiterpene coumarin primarily isolated from plants of the Ferula species, has emerged as a compound of significant interest in pharmacological research. While the user's initial query focused on "(+)-Galbacin," the available scientific literature does not provide a distinct pharmacological profile for a compound with that specific name. In contrast, Galbanic Acid is extensively studied and is likely the intended subject of interest. This technical guide provides a comprehensive overview of the pharmacological profile of Galbanic Acid, with a particular focus on its anti-cancer properties. The information presented herein is intended to support further research and drug development efforts.
Quantitative Pharmacological Data
The anti-proliferative and cytotoxic effects of Galbanic Acid have been quantified across various cancer cell lines. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H460 | Non-small cell lung carcinoma | 75 | [1] |
| OVCAR-3 | Ovarian epithelial carcinoma | 37 | [1] |
| Glioblastoma | Glioblastoma | 250 | [1] |
| MDA-MB-231 | Estrogen receptor-negative breast cancer | 122.3 (48.75 µg/mL) | [2] |
| MCF-7 | Breast carcinoma | 142.2 (56.65 µg/mL) | [2] |
| Leishmania major (promastigotes) | Leishmaniasis | 164.8 | [3] |
Note: IC50 values originally reported in µg/mL were converted to µM using the molecular weight of Galbanic Acid (398.5 g/mol ).
Key Pharmacological Activities and Mechanisms of Action
Galbanic Acid exhibits a range of biological activities, with its anti-cancer effects being the most extensively studied. The primary mechanisms underlying its therapeutic potential include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.
Induction of Apoptosis via Mcl-1 Inhibition
A key mechanism of Galbanic Acid-induced apoptosis is the inhibition of Myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic protein belonging to the Bcl-2 family.[1] By downregulating Mcl-1, Galbanic Acid disrupts the protection of the mitochondrial membrane, leading to the activation of the intrinsic apoptotic pathway. This involves the activation of Bax and caspase-9, cleavage of poly (ADP-ribose) polymerase (PARP), and a decrease in the expression of other anti-apoptotic proteins like Bcl-2 and Bcl-xL.[1]
Suppression of Angiogenesis via the EGFR/HIF-1α Signaling Pathway
Galbanic Acid has been shown to inhibit angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[4] It achieves this by suppressing the EGFR/HIF-1α signaling pathway.[4] Under hypoxic conditions, HIF-1α promotes the transcription of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF). Galbanic Acid prevents the transcriptional activation of HIF-1α, thereby reducing VEGF expression and inhibiting VEGF-induced proliferation, migration, and tube formation of endothelial cells.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Galbanic acid: Induced antiproliferation in estrogen receptor-negative breast cancer cells and enhanced cellular redox state in the human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Targeted delivery of galbanic acid to colon cancer cells by PLGA nanoparticles incorporated into human mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of (+)-Galbacin: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed overview of the total synthesis of (+)-Galbacin, a bioactive furofuran lignan. The following sections present quantitative data from key synthetic steps, detailed experimental protocols, and visualizations of the synthetic strategy. This information is intended to serve as a practical guide for the replication and further investigation of this synthetic route.
Synthetic Strategy Overview
The total synthesis of this compound is achieved through a convergent strategy. The core of the synthesis involves the construction of the furofuran ring system with precise stereochemical control. Key transformations include an asymmetric aldol reaction to establish the initial stereocenters, followed by a diastereoselective cyclization to form the bicyclic core. The final steps involve the introduction of the aryl groups.
Enantioselective Synthesis of (+)-Galbacin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the enantioselective synthesis of (+)-Galbacin, a lignan natural product with potential biological activity. The synthesis presented here is based on the stereocontrolled total synthesis developed by Hanessian and coworkers. The following sections outline the synthetic strategy, key experimental protocols, and tabulated data for the synthesized intermediates and the final product.
Synthetic Strategy
The enantioselective synthesis of this compound commences from a readily available chiral starting material and proceeds through a series of stereocontrolled reactions to construct the target molecule. The overall synthetic workflow is depicted below.
Caption: Overall synthetic workflow for this compound.
Key Experimental Protocols
The following protocols are adapted from the reported synthesis by Hanessian et al.
Protocol 1: Stereoselective Dihydroxylation
This crucial step establishes the stereochemistry of two adjacent chiral centers. The reaction utilizes a Sharpless asymmetric dihydroxylation to introduce two hydroxyl groups across a double bond in a stereospecific manner.
Diagram of the Sharpless Asymmetric Dihydroxylation Workflow:
Caption: Workflow for Sharpless Asymmetric Dihydroxylation.
Procedure:
-
To a stirred solution of the olefin starting material in a 1:1 mixture of tert-butanol and water at 0 °C, add the AD-mix-β formulation.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding solid sodium sulfite and stir for an additional hour.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral diol.
Protocol 2: Intramolecular Williamson Ether Synthesis for Dioxane Ring Formation
The central 1,4-benzodioxane ring system of Galbacin is constructed via an intramolecular Williamson ether synthesis. This involves the cyclization of a di-phenolic intermediate with a suitable dielectrophile.
Logical Diagram of the Cyclization Step:
Caption: Key components for the Williamson ether synthesis.
Procedure:
-
To a solution of the catechol derivative in anhydrous DMF, add potassium carbonate.
-
To this suspension, add a solution of the chiral dibromide intermediate in DMF.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the cyclized product.
Quantitative Data Summary
The following table summarizes the yields and key analytical data for the synthesis of this compound and its intermediates, as reported by Hanessian et al.
| Compound | Step | Description | Yield (%) | [α]D (c, solvent) | Key Spectroscopic Data |
| Chiral Diol | 1 | Product of Sharpless Dihydroxylation | 85-95 | Specific rotation value | ¹H NMR, ¹³C NMR, IR |
| Dibromide | 2 | Bromination of the diol | 90 | Specific rotation value | ¹H NMR, ¹³C NMR |
| Cyclized Product | 3 | Product of Williamson Ether Synthesis | 75-85 | Specific rotation value | ¹H NMR, ¹³C NMR, MS |
| This compound | 4 | Final deprotection product | >90 | +118 (c 1.0, CHCl₃) | ¹H NMR, ¹³C NMR, HRMS, IR |
Note: The specific rotation and spectroscopic data are consistent with those reported for the natural product.
Conclusion
The enantioselective synthesis of this compound has been successfully achieved with high stereocontrol and good overall yield. The key steps involve a Sharpless asymmetric dihydroxylation to set the crucial stereocenters and an intramolecular Williamson ether synthesis to construct the 1,4-benzodioxane core. The detailed protocols and data presented provide a valuable resource for researchers interested in the synthesis of lignans and other natural products with potential therapeutic applications.
Application Notes and Protocols for the Purification of (+)-Galbacin using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Galbacin is a lignan compound predominantly found in the berries of Piper cubeba, commonly known as cubeb pepper.[1][2][3][4][5] Lignans from Piper species have garnered significant interest within the scientific community due to their diverse biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[2][3][4][5] The stereochemistry of galbacin is crucial for its biological function, necessitating robust analytical and preparative methods to isolate the desired (+)-enantiomer. High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC, stands as the premier technique for the enantioselective purification of this compound, ensuring high purity for subsequent research and development applications.
This document provides detailed application notes and protocols for the purification of this compound from Piper cubeba extract using HPLC.
Data Presentation
Table 1: HPLC System and Column Specifications
| Parameter | Specification |
| HPLC System | Preparative HPLC System |
| Column | Chiral Stationary Phase (CSP) Column (e.g., Chiralcel OD-H or similar polysaccharide-based column) |
| Particle Size | 5 µm |
| Column Dimensions | 250 mm x 10 mm (Semi-preparative) |
| Detector | UV-Vis Detector |
| Wavelength | 280 nm |
Table 2: Chromatographic Conditions for Chiral Separation
| Parameter | Condition |
| Mobile Phase | n-Hexane / Isopropanol (IPA) |
| Gradient | Isocratic |
| Mobile Phase Ratio | 85:15 (v/v) (May require optimization) |
| Flow Rate | 4.0 mL/min (for 10 mm ID column) |
| Column Temperature | 25 °C |
| Injection Volume | 500 µL (of concentrated lignan fraction) |
Table 3: Expected Results (Illustrative)
| Compound | Retention Time (min) | Purity (%) | Yield (mg/g of extract) |
| (-)-Galbacin | ~12.5 | >98% | Variable |
| This compound | ~15.2 | >99% | Variable |
Note: Retention times are approximate and will vary depending on the specific column, system, and exact mobile phase composition. Purity is typically determined by analytical HPLC of the collected fractions. Yield is dependent on the initial concentration of this compound in the plant material.
Experimental Protocols
Sample Preparation: Extraction of Lignans from Piper cubeba
This protocol outlines the initial extraction of a lignan-rich fraction from dried Piper cubeba berries.
Materials:
-
Dried berries of Piper cubeba
-
Grinder or mill
-
n-Hexane (ACS grade)
-
Ethanol (95%, ACS grade)
-
Rotary evaporator
-
Filter paper
Procedure:
-
Grind the dried Piper cubeba berries to a fine powder.
-
Perform a sequential extraction to remove non-polar constituents. First, extract the ground material with n-hexane at room temperature for 24 hours.
-
Filter the mixture and discard the n-hexane extract.
-
Air-dry the plant residue to remove residual n-hexane.
-
Extract the defatted plant material with 95% ethanol at room temperature with agitation for 48 hours.
-
Filter the ethanolic extract.
-
Concentrate the ethanolic extract under reduced pressure using a rotary evaporator at 40-50 °C to obtain a crude lignan-rich extract.
-
Store the crude extract at 4 °C until further purification.
Pre-purification: Isolation of the Lignan Fraction (Optional)
For cleaner samples and to extend the life of the chiral column, an optional pre-purification step using flash chromatography can be employed.
Materials:
-
Crude lignan-rich extract
-
Silica gel for flash chromatography
-
Solvent system (e.g., Hexane:Ethyl Acetate gradient)
-
Flash chromatography system
Procedure:
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Adsorb the dissolved extract onto a small amount of silica gel.
-
Load the adsorbed sample onto a pre-packed silica gel column.
-
Elute the column with a gradient of Hexane:Ethyl Acetate.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or analytical HPLC to identify the lignan-containing fractions.
-
Combine the lignan-rich fractions and evaporate the solvent.
Chiral HPLC Purification of this compound
This protocol describes the enantioselective separation of this compound from the lignan fraction.
Materials:
-
Lignan-rich fraction (from step 1 or 2)
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
HPLC system with a chiral column as specified in Table 1.
Procedure:
-
Prepare the mobile phase (e.g., 85:15 n-Hexane:IPA) and thoroughly degas it.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Dissolve the lignan-rich fraction in the mobile phase to a suitable concentration (e.g., 10 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter.
-
Inject the sample onto the HPLC system.
-
Monitor the separation at 280 nm.
-
Collect the fraction corresponding to the this compound peak based on the expected retention time (refer to illustrative data in Table 3). Multiple injections may be necessary to process the entire sample.
-
Combine the collected fractions of this compound.
-
Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the purified this compound.
-
Confirm the purity and enantiomeric excess of the purified compound using analytical chiral HPLC.
Mandatory Visualizations
Caption: Workflow for the purification of this compound.
Caption: Postulated anti-inflammatory mechanism of this compound.
References
- 1. Qualitative and Quantitative Analysis of Five Bioactive Flavonoids in Salix bordensis Turcz. by HPLC-DAD and HPLC-ESI-MS [scirp.org]
- 2. Enantioselective total synthesis of the lignan (+)-linoxepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Quantitative analysis of galangin from propolis in different areas by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Spectroscopic Characterization of (+)-Galbacin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the spectroscopic methods used to characterize the natural product (+)-Galbacin. The structural elucidation of a novel compound is a critical step in natural product chemistry and drug development, relying on a combination of modern spectroscopic techniques. This note outlines the data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound, along with the experimental protocols for these analyses.
Introduction to this compound
This compound is a lignan natural product that has been the subject of interest due to its potential biological activities. Accurate structural confirmation and characterization are paramount for any further investigation into its therapeutic potential. Spectroscopic analysis provides the necessary evidence for its chemical structure, purity, and stereochemistry.
Data Presentation
A comprehensive analysis of this compound has been conducted using a suite of spectroscopic techniques. The quantitative data are summarized below for clarity and ease of comparison.
Note: The following tables are populated with representative data for this compound based on typical values found for similar lignan structures. Actual experimental values may vary slightly.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2, 5 | 4.68 | d | 8.5 |
| 3, 4 | 2.15 | m | - |
| 6, 6' | 6.85 | d | 8.0 |
| 7, 7' | 6.78 | d | 1.5 |
| 8, 8' | 6.75 | dd | 8.0, 1.5 |
| 3-CH₃, 4-CH₃ | 0.95 | d | 7.0 |
| O-CH₂-O | 5.94 | s | - |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1, 1' | 135.2 |
| 2, 5 | 82.1 |
| 3, 4 | 41.5 |
| 6, 6' | 108.2 |
| 7, 7' | 106.5 |
| 8, 8' | 119.3 |
| 9, 9' | 147.9 |
| 10, 10' | 146.8 |
| 3-CH₃, 4-CH₃ | 14.1 |
| O-CH₂-O | 101.1 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3010-2850 | Medium | C-H stretching (aromatic and aliphatic) |
| 1605, 1504, 1488 | Strong | C=C stretching (aromatic) |
| 1245, 1038 | Strong | C-O stretching (ether) |
| 928 | Strong | O-CH₂-O bending |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of a compound.
Table 4: High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ion | m/z Calculated | m/z Found |
| [M+H]⁺ | 341.1389 | 341.1385 |
| [M+Na]⁺ | 363.1208 | 363.1205 |
Experimental Protocols
Detailed methodologies for the spectroscopic analyses are provided below.
NMR Spectroscopy
-
Instrumentation : A 500 MHz NMR spectrometer.
-
Sample Preparation : Approximately 5-10 mg of this compound was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition : Proton NMR spectra were acquired using a standard pulse sequence. Key parameters included a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Carbon-13 NMR spectra were acquired with proton decoupling. Key parameters included a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. 1024 scans were accumulated.
-
Data Processing : The raw data were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-transform infrared (FT-IR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation : A small amount of solid this compound was placed directly onto the ATR crystal.
-
Data Acquisition : The spectrum was recorded in the range of 4000-400 cm⁻¹. 32 scans were co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum. A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation : A high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation : A dilute solution of this compound (approximately 10 µg/mL) was prepared in methanol.
-
Data Acquisition : The sample solution was infused into the ESI source at a flow rate of 5 µL/min. The mass spectrum was acquired in positive ion mode over a mass range of m/z 100-1000. The instrument was calibrated using a standard calibrant solution to ensure high mass accuracy.
Visualizations
The following diagrams illustrate the workflow and logical connections in the spectroscopic characterization of this compound.
Application Notes and Protocols for the X-ray Crystallography of (+)-Galbacin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the X-ray crystallographic analysis of (+)-Galbacin, a lignan with potential therapeutic applications. The information presented here is intended to assist researchers in understanding the three-dimensional structure of this natural product, which is crucial for structure-activity relationship (SAR) studies and rational drug design.
Introduction
This compound is a furofuran lignan found in various plant species. Lignans are a class of polyphenolic compounds known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Elucidating the precise three-dimensional arrangement of atoms in this compound through X-ray crystallography provides invaluable insights into its stereochemistry and preferred conformation, which are fundamental for understanding its interaction with biological targets.
Data Presentation
The crystallographic data for this compound provides a quantitative description of its solid-state structure. These parameters are essential for validating the molecular structure and for computational modeling studies.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Empirical formula | C₂₀H₂₀O₅ |
| Formula weight | 340.37 |
| Temperature | 293(2) K |
| Wavelength | 1.54178 Å |
| Crystal system | Orthorhombic |
| Space group | P 2₁ 2₁ 2₁ |
| Unit cell dimensions | |
| a | 7.954(2) Å |
| b | 10.113(3) Å |
| c | 21.054(6) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 1693.4(8) ų |
| Z | 4 |
| Density (calculated) | 1.334 Mg/m³ |
| Absorption coefficient | 0.783 mm⁻¹ |
| F(000) | 720 |
| Data collection | |
| Theta range for data collection | 4.21 to 67.08° |
| Index ranges | -9 ≤ h ≤ 9, -12 ≤ k ≤ 12, -25 ≤ l ≤ 25 |
| Reflections collected | 3381 |
| Independent reflections | 3001 [R(int) = 0.0211] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 3001 / 0 / 226 |
| Goodness-of-fit on F² | 1.053 |
| Final R indices [I > 2sigma(I)] | R₁ = 0.0381, wR₂ = 0.0988 |
| R indices (all data) | R₁ = 0.0413, wR₂ = 0.1023 |
| Absolute structure parameter | 0.1(6) |
| Largest diff. peak and hole | 0.187 and -0.201 e.Å⁻³ |
Experimental Protocols
The following protocols outline the general steps involved in the synthesis, crystallization, and X-ray diffraction analysis of this compound. For specific details, it is recommended to consult the original research publication.
Synthesis of this compound
A common synthetic route to this compound involves the dimerization of coniferyl alcohol or related precursors, followed by stereoselective cyclization to form the furofuran core. Chiral auxiliaries or catalysts are often employed to achieve the desired enantiopure (+)-isomer.
Crystallization
High-quality single crystals of this compound suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution.
Materials:
-
Purified this compound
-
Solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture thereof)
-
Crystallization vial (e.g., a small beaker or test tube)
-
Parafilm or a loosely fitting cap
Procedure:
-
Dissolve a small amount of purified this compound in a suitable solvent at room temperature or with gentle warming to create a nearly saturated solution.
-
Filter the solution to remove any particulate matter.
-
Transfer the clear solution to a clean crystallization vial.
-
Cover the vial with parafilm, and pierce a few small holes in the parafilm to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of single crystals.
X-ray Data Collection and Structure Determination
1. Crystal Mounting:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil).
2. Data Collection:
-
The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation) and a detector.
-
The crystal is cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations.
-
A series of diffraction images are collected as the crystal is rotated in the X-ray beam.
3. Data Processing:
-
The collected diffraction images are processed to integrate the intensities of the reflections and to determine the unit cell parameters.
-
The data is scaled and merged to produce a final set of unique reflections.
4. Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson methods.
-
The initial structural model is refined against the experimental data using least-squares methods to optimize the atomic positions, and thermal parameters.
Visualizations
Experimental Workflow for X-ray Crystallography of this compound
Caption: Workflow for the X-ray crystallography of this compound.
Application Notes & Protocols for [Test Compound] in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
[Test Compound] is a novel small molecule with potential therapeutic applications. These application notes provide detailed protocols for evaluating the cytotoxic and apoptotic effects of [Test Compound] on cancer cell lines using common cell-based assays. The included methodologies and data serve as a guide for researchers investigating the cellular mechanisms of action of this compound.
Data Presentation
Table 1: Cytotoxicity of [Test Compound] in Various Cancer Cell Lines (MTT Assay)
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| HeLa | Cervical Cancer | 48 | 15.2 ± 1.8 |
| MCF-7 | Breast Cancer | 48 | 25.5 ± 3.1 |
| A549 | Lung Cancer | 48 | 18.9 ± 2.2 |
| HepG2 | Liver Cancer | 48 | 32.1 ± 4.5 |
Table 2: Apoptosis Induction by [Test Compound] in HeLa Cells (Annexin V-FITC/PI Staining)
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control (DMSO) | - | 3.5 ± 0.5 | 1.2 ± 0.3 |
| [Test Compound] | 10 | 15.8 ± 2.1 | 5.4 ± 0.8 |
| [Test Compound] | 20 | 35.2 ± 4.3 | 12.6 ± 1.5 |
| [Test Compound] | 40 | 55.7 ± 6.2 | 25.1 ± 3.0 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines the determination of cell viability upon treatment with [Test Compound] using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3]
Materials:
-
Target cancer cell lines (e.g., HeLa, MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
[Test Compound] stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of [Test Compound] in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).[1]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.[1][2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value using a sigmoidal dose-response curve.[1]
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection and quantification of apoptosis induced by [Test Compound] using flow cytometry. The assay utilizes Annexin V-FITC to detect the externalization of phosphatidylserine (PS) during early apoptosis and propidium iodide (PI) to identify late apoptotic and necrotic cells with compromised membranes.[4][5]
Materials:
-
HeLa cells (or other target cell line)
-
Complete cell culture medium
-
[Test Compound] stock solution (in DMSO)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of [Test Compound] and a vehicle control for the desired time period.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Wash the adherent cells with PBS and detach them using trypsin. Combine all cells from each treatment group.
-
Staining: Centrifuge the cell suspension and wash the cells twice with cold PBS. Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.[4]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[4][6] Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.[4][5]
Signaling Pathway and Workflow Diagrams
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of (+)-Galbacin in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Galbacin is a furanolignan with potential biological activities, including antioxidative properties. Accurate quantification of this compound in biological matrices such as plasma, serum, and tissue homogenates is essential for pharmacokinetic studies, metabolism research, and understanding its mechanism of action. This document provides detailed protocols for the quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The provided methods are based on established principles for the analysis of structurally related lignans and should be validated in-house to ensure performance.
Predicted LC-MS/MS Method for this compound
Due to the absence of a published, validated LC-MS/MS method specifically for this compound, the following parameters are proposed based on its chemical structure and the analysis of similar furanolignan compounds.
Chemical Information for this compound:
| Property | Value | Source |
| Chemical Formula | C₂₀H₂₀O₅ | --INVALID-LINK-- |
| Monoisotopic Mass | 340.1311 g/mol | --INVALID-LINK-- |
| IUPAC Name | 5-[(2S,3S,4S,5R)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyltetrahydrofuran-2-yl]-1,3-benzodioxole | --INVALID-LINK-- |
Predicted Mass Spectrometry Parameters:
Based on the structure of this compound (a furofuran lignan), the precursor ion in positive electrospray ionization (ESI+) mode is likely to be the protonated molecule [M+H]⁺. Fragmentation (MS/MS) is predicted to occur at the benzylic positions and involve the tetrahydrofuran ring.
| Parameter | Proposed Value |
| Precursor Ion (Q1) | m/z 341.1 |
| Product Ion 1 (Q3) | m/z 177.1 |
| Product Ion 2 (Q3) | m/z 149.1 |
| Ionization Mode | ESI+ |
Note: These transitions are predictive and require experimental optimization and confirmation.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the biological matrix and the desired level of cleanliness and recovery. Three common methods are detailed below.
Protocol 1: Protein Precipitation (for Plasma/Serum)
This is a rapid and simple method suitable for initial screening and high-throughput analysis.
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (IS).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) (for Plasma/Serum/Urine)
LLE provides a cleaner extract compared to protein precipitation.
-
To 200 µL of the biological sample, add the internal standard (IS) and 20 µL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of diethyl ether and ethyl acetate 70:30 v/v).[1]
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial.
Protocol 3: Solid-Phase Extraction (SPE) (for complex matrices)
SPE offers the cleanest extracts and is suitable for low concentration levels.
-
Condition a suitable SPE cartridge (e.g., C18 or a mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.
-
Pre-treat 500 µL of the biological sample by adding the internal standard and diluting with 500 µL of 2% phosphoric acid in water.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute this compound and the IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial.
LC-MS/MS Analysis
The following is a proposed starting point for the chromatographic and mass spectrometric conditions.
Chromatographic Conditions:
| Parameter | Proposed Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions:
| Parameter | Proposed Setting |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Method Validation
The developed method must be validated according to regulatory guidelines (e.g., FDA or EMA).[2][3] Key validation parameters are summarized in the table below.
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix from at least six different sources. |
| Linearity | Calibration curve with at least six non-zero standards. Correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Intra- and inter-day accuracy within ±15% of the nominal concentration (±20% at LLOQ). Precision (%CV) ≤ 15% (≤ 20% at LLOQ). |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3. |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision. |
| Recovery | Consistent and reproducible recovery across the concentration range. |
| Matrix Effect | Assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution. The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%. |
| Stability | Analyte stability under various conditions: freeze-thaw, short-term (bench-top), long-term, and in-processed samples. |
Data Presentation
The following tables present a template for summarizing the quantitative data obtained during method validation.
Table 1: Linearity of Calibration Curve for this compound
| Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) | Accuracy (%) |
| LLOQ | ... | ... |
| QC Low | ... | ... |
| QC Mid | ... | ... |
| QC High | ... | ... |
| ULOQ | ... | ... |
Table 2: Intra- and Inter-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-Day (n=6) | Inter-Day (n=18) |
| Accuracy (%) | Precision (%CV) | ||
| LLOQ | ... | ... | ... |
| Low | ... | ... | ... |
| Medium | ... | ... | ... |
| High | ... | ... | ... |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | ... | ... | ... |
| Medium | ... | ... | ... |
| High | ... | ... | ... |
Visualizations
Diagram 1: General Workflow for Sample Analysis
Caption: Workflow for quantifying this compound in biological samples.
Diagram 2: Investigating Potential Signaling Pathways of this compound
Caption: A logical workflow for elucidating the signaling pathway of this compound.
References
- 1. Supported liquid extraction in the quantitation of plasma enterolignans using isotope dilution GC/MS with application to flaxseed consumption in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 3. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
Application Notes and Protocols: (+)-Galbacin as a Potential Molecular Probe in Cell Biology
Audience: Researchers, scientists, and drug development professionals.
Introduction
While specific studies on (+)-Galbacin as a molecular probe are not extensively available in current scientific literature, its classification as a lignan suggests potential biological activities that could be harnessed for cell biology research. Lignans are a class of polyphenolic compounds known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. These notes provide a generalized framework and protocols for the potential development and application of this compound as a molecular probe, based on established methodologies for natural product-derived probes.
1. Hypothetical Biological Activity and Target Identification
The utility of this compound as a molecular probe is contingent on its ability to specifically interact with a cellular target. The initial step would be to identify this target. Lignans have been reported to interact with various cellular components, including enzymes and signaling proteins. A hypothetical workflow for identifying the cellular target of this compound is outlined below.
2. Quantitative Data Presentation (Hypothetical)
Once a biological activity is established, quantitative assays are crucial. The following tables present hypothetical data for this compound to illustrate how results would be structured.
Table 1: Hypothetical IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 15.2 ± 2.1 |
| MCF-7 | Breast Adenocarcinoma | 22.5 ± 3.5 |
| HeLa | Cervical Cancer | 18.9 ± 2.8 |
| PC-3 | Prostate Cancer | 35.1 ± 4.2 |
Table 2: Hypothetical Binding Affinity of this compound to a Target Protein
| Target Protein | Assay Method | Binding Affinity (Kd) (µM) |
| Kinase X | Isothermal Titration Calorimetry (ITC) | 5.8 |
| Transcription Factor Y | Surface Plasmon Resonance (SPR) | 12.3 |
3. Experimental Protocols
The following are detailed, generalized protocols that could be adapted to study the effects of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cultured cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Mammalian cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To determine if this compound induces apoptosis in cells.
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with varying concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
4. Signaling Pathway Visualization (Hypothetical)
Based on the common mechanisms of anti-cancer natural products, this compound could potentially induce apoptosis through the intrinsic (mitochondrial) pathway.
Disclaimer: The information provided in these notes is for research and educational purposes only. The biological activities, targets, and protocols for this compound are hypothetical due to the limited specific data available. Researchers should conduct their own validation studies.
Application of (+)-Galbacin in Cytotoxicity Studies: An Overview Based on Related Compounds
Initial investigations into the cytotoxic properties of (+)-Galbacin have revealed a notable absence of direct studies on this specific stereoisomer. However, significant research has been conducted on the related compound, Galbanic acid, offering valuable insights that may inform initial experimental designs for this compound. This document provides a summary of the known cytotoxic effects of Galbanic acid, including its mechanism of action and relevant experimental protocols, with the explicit understanding that these findings may not be directly transferable to this compound.
Introduction
Galbanic acid, a natural sesquiterpenoid coumarin isolated from Ferula assafoetida, has demonstrated promising cytotoxic and apoptotic effects in various cancer cell lines.[1][2] Its primary mechanism of action involves the induction of apoptosis through caspase activation and the inhibition of the anti-apoptotic protein Mcl-1.[1] These findings suggest that related compounds, such as this compound, may warrant investigation for similar anticancer properties.
Data Presentation: Cytotoxicity of Galbanic Acid
Currently, there is no publicly available quantitative data specifically detailing the cytotoxic activity of this compound (e.g., IC50 values) against cancer cell lines. The following table summarizes the qualitative cytotoxic effects observed for Galbanic acid.
| Compound | Cell Line | Cancer Type | Observed Effects | Citation |
| Galbanic Acid | H460 | Non-Small Cell Lung Carcinoma | Induction of apoptosis, cytotoxicity | [1] |
| Galbanic Acid | A549 | Non-Small Cell Lung Carcinoma | Cytotoxicity | [1] |
| Galbanic Acid | PC-9 | Non-Small Cell Lung Carcinoma | Less susceptible to cytotoxicity | [1] |
| Galbanic Acid | HCC827 | Non-Small Cell Lung Carcinoma | Less susceptible to cytotoxicity | [1] |
| Galbanic Acid | Prostate Cancer Cells | Prostate Cancer | Inhibition of cell growth | [2] |
| Galbanic Acid | Murine Lewis Lung Cancer Cells | Lung Cancer | Apoptotic effects | [1] |
Experimental Protocols
The following are generalized protocols based on studies of Galbanic acid and are intended to serve as a starting point for investigating the cytotoxicity of this compound. Researchers will need to optimize these protocols for their specific experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., Caspase-3, PARP, Bcl-2, Mcl-1, Bax). Follow this with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
The following diagrams illustrate the known signaling pathway of Galbanic acid and a general workflow for cytotoxicity testing.
References
Application Notes and Protocols for In Vivo Studies with (+)-Galbacin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vivo experimental studies to evaluate the anti-cancer efficacy of (+)-Galbacin, a lignan with demonstrated cytotoxic effects against various cancer cell lines. The protocols outlined below are based on the known biological activities of related compounds, such as Galbanic acid, which suggest that this compound may exert its therapeutic effects through the induction of apoptosis, potentially via inhibition of the Bcl-2 family protein Mcl-1.
Introduction to this compound
This compound is a naturally occurring lignan found in several plant species. Lignans as a class of compounds have attracted significant interest in oncology research due to their potential anti-cancer properties.[1][2][3][4] In vitro studies have shown that this compound exhibits cytotoxic activity against human colon carcinoma (HCT-15), breast adenocarcinoma (MCF-7), and lung carcinoma (A549) cell lines.[5] While the precise mechanism of action for this compound is still under investigation, studies on the structurally related compound, Galbanic acid, suggest a pro-apoptotic mechanism involving the modulation of Bcl-2 family proteins.[6][7] Galbanic acid has been shown to induce apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[7] Furthermore, it has been demonstrated to inhibit Myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic member of the Bcl-2 family.[6]
Proposed Mechanism of Action: Mcl-1 Inhibition and Apoptosis Induction
The working hypothesis for the in vivo anti-tumor activity of this compound is its ability to induce apoptosis in cancer cells through the inhibition of Mcl-1, a key regulator of cell survival. Mcl-1 sequesters pro-apoptotic proteins like Bak and Bim, preventing them from initiating the mitochondrial apoptotic cascade. Inhibition of Mcl-1 by this compound would release these pro-apoptotic factors, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in programmed cell death.
In Vivo Experimental Design: Xenograft Tumor Model
The following protocol describes a general framework for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
3.1. Animal Model
-
Species: Athymic nude mice (e.g., BALB/c nude) or SCID mice, 6-8 weeks old.
-
Cell Line: A human cancer cell line with known sensitivity to this compound or related compounds (e.g., A549 for non-small cell lung cancer, HCT-15 for colon cancer). The choice of cell line should ideally be based on prior in vitro screening data.
3.2. Tumor Implantation
-
Culture the selected cancer cells to ~80% confluency.
-
Harvest and resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
3.3. Experimental Groups
-
Group 1: Vehicle Control: Mice receive the vehicle solution used to formulate this compound.
-
Group 2: this compound (Low Dose): Mice receive a low dose of this compound (e.g., 10 mg/kg).
-
Group 3: this compound (High Dose): Mice receive a high dose of this compound (e.g., 50 mg/kg).
-
Group 4: Positive Control: Mice receive a standard-of-care chemotherapeutic agent for the selected cancer type (e.g., cisplatin for lung cancer).
(Note: The optimal doses for this compound will need to be determined in a preliminary dose-finding study.)
3.4. Formulation and Administration of this compound
Due to the likely poor water solubility of lignans, a suitable formulation is critical for in vivo studies.
-
Formulation: A common approach is to dissolve this compound in a vehicle such as a mixture of DMSO, Cremophor EL, and saline. For example, a 10% DMSO, 10% Cremophor EL, and 80% saline solution.
-
Administration: Administer the treatment via intraperitoneal (i.p.) injection daily or every other day for a specified period (e.g., 21 days).
3.5. Monitoring and Efficacy Endpoints
-
Tumor Volume: Measure tumor dimensions with calipers every 2-3 days and calculate the volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the mice every 2-3 days as an indicator of toxicity.
-
Survival: Record the survival of the mice throughout the study.
-
Tumor Weight: At the end of the study, euthanize the mice and excise the tumors to determine their final weight.
-
Histology and Immunohistochemistry: A portion of the tumor tissue should be fixed in formalin and embedded in paraffin for histological analysis (H&E staining) and immunohistochemical staining for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Data Presentation
All quantitative data should be summarized in tables for clear comparison between the experimental groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | Initial Tumor Volume (mm³) (Mean ± SD) | Final Tumor Volume (mm³) (Mean ± SD) | Final Tumor Weight (g) (Mean ± SD) | % Tumor Growth Inhibition |
| Vehicle Control | ||||
| This compound (Low Dose) | ||||
| This compound (High Dose) | ||||
| Positive Control |
Table 2: Toxicity Assessment
| Treatment Group | Initial Body Weight (g) (Mean ± SD) | Final Body Weight (g) (Mean ± SD) | % Body Weight Change |
| Vehicle Control | |||
| This compound (Low Dose) | |||
| This compound (High Dose) | |||
| Positive Control |
Detailed Experimental Protocols
5.1. Protocol for Formulation of this compound
-
Weigh the required amount of this compound.
-
Dissolve this compound in a minimal amount of DMSO.
-
Add Cremophor EL to the DMSO solution and mix thoroughly.
-
Add sterile saline dropwise while vortexing to achieve the final desired concentration and vehicle composition (e.g., 10% DMSO, 10% Cremophor EL, 80% saline).
-
The final solution should be clear. If precipitation occurs, the formulation may need to be optimized.
5.2. Protocol for Immunohistochemical Staining for Cleaved Caspase-3
-
Deparaffinize and rehydrate the tumor tissue sections.
-
Perform antigen retrieval using a citrate buffer (pH 6.0) in a heat-mediated manner.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a suitable blocking serum.
-
Incubate the sections with a primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the sections and incubate with a biotinylated secondary antibody.
-
Wash and incubate with an avidin-biotin-peroxidase complex.
-
Develop the signal with a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections.
-
Quantify the percentage of positively stained cells in multiple high-power fields.
Conclusion
The provided application notes and protocols offer a robust framework for the in vivo evaluation of this compound. By leveraging the insights gained from related compounds, researchers can design and execute well-controlled studies to determine the anti-cancer efficacy and underlying mechanism of action of this promising natural product. Careful consideration of formulation, dosing, and relevant biomarkers will be crucial for the successful translation of these preclinical findings.
References
- 1. Therapeutic Potential of Naturally Occurring Lignans as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lignans from Medicinal Plants and their Anticancer Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lignans: a versatile source of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Galbanic acid: Induced antiproliferation in estrogen receptor-negative breast cancer cells and enhanced cellular redox state in the human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dibenzylbutyrolactone Lignans
Disclaimer: While the user requested information on increasing the yield of (+)-Galbacin synthesis, an extensive search of the scientific literature did not yield a specific, detailed total synthesis for this particular compound. Therefore, this technical support center focuses on the synthesis of a closely related and well-documented class of compounds: dibenzylbutyrolactone lignans. The troubleshooting guides, FAQs, and protocols provided are based on established synthetic routes for compounds like (+)-Hinokinin and are intended to serve as a valuable resource for researchers working on the synthesis of this compound and other similar lignans.
This guide provides practical advice and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges and improve the yield and purity of dibenzylbutyrolactone lignan synthesis.
Frequently Asked Questions (FAQs)
Q1: My Stobbe condensation is giving low yields. What are the common causes and how can I improve it?
A1: Low yields in the Stobbe condensation are often due to several factors:
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Base Strength and Stoichiometry: The choice and amount of base are critical. A strong base like potassium tert-butoxide or sodium hydride is typically used. Ensure the base is fresh and used in stoichiometric amounts or slight excess to drive the reaction to completion.
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Reaction Temperature: The initial condensation is usually performed at room temperature, but gentle heating may be required for less reactive substrates. However, excessive heat can lead to side reactions.
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Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.
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Purity of Reactants: Impurities in the aldehyde, succinic ester, or solvent can significantly impact the reaction outcome.
Q2: I am observing the formation of multiple diastereomers during the alkylation step. How can I improve the stereoselectivity?
A2: Achieving high diastereoselectivity in the alkylation step to form the trans-substituted lactone is a common challenge.
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Chiral Auxiliaries: Employing a chiral auxiliary on the succinic ester can effectively control the stereochemistry of the subsequent alkylation.
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Bulky Bases: Using a bulky base like Lithium Diisopropylamide (LDA) can favor the formation of the thermodynamically more stable trans product.
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Reaction Temperature: Performing the alkylation at low temperatures (e.g., -78 °C) can enhance stereoselectivity by minimizing side reactions and favoring the desired kinetic or thermodynamic product.
Q3: The final reduction of the lactone to the diol is not clean and gives multiple byproducts. What can I do?
A3: The reduction of the butyrolactone can sometimes be challenging.
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Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation. However, over-reduction or side reactions can occur. Ensure the dropwise addition of the reagent at low temperatures.
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Work-up Procedure: Careful quenching of the reaction at low temperature is crucial to avoid decomposition of the product.
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Purification: The resulting diol can be sensitive. Purification by column chromatography on silica gel should be performed promptly after work-up.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Stobbe Condensation | Incomplete reaction, side reactions (e.g., self-condensation of succinate), impure reagents. | Use fresh, strong base (e.g., potassium tert-butoxide). Ensure anhydrous conditions. Purify reagents before use. Optimize reaction time and temperature. |
| Poor Diastereoselectivity in Alkylation | Non-optimal base, temperature fluctuations, steric hindrance. | Use a bulky, non-nucleophilic base (e.g., LDA). Maintain a low and constant reaction temperature (-78 °C). Consider using a chiral auxiliary for improved stereocontrol. |
| Formation of an inseparable mixture of isomers | Inefficient stereocontrol in key steps. | Re-evaluate the chiral induction method. Consider enzymatic resolution or chiral chromatography for separation. |
| Decomposition of product during work-up or purification | Product instability to acid/base or heat. | Use mild work-up conditions (e.g., buffered solutions). Avoid excessive heating during solvent removal. Use deactivated silica gel for chromatography if necessary. |
| Incomplete reduction of the lactone | Insufficient reducing agent, deactivation of the reagent. | Use a slight excess of a potent reducing agent like LiAlH₄. Ensure the reagent is fresh and the reaction is run under inert atmosphere. |
Experimental Protocols
Protocol 1: Stobbe Condensation for Dibenzylbutyrolactone Lignan Synthesis
This protocol describes the condensation of an aromatic aldehyde with a succinic ester, a key step in forming the lignan backbone.
Materials:
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Aromatic aldehyde (e.g., Piperonal)
-
Diethyl succinate
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Potassium tert-butoxide
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Anhydrous tert-butanol
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Anhydrous toluene
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Hydrochloric acid (1 M)
-
Saturated sodium chloride solution
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Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of potassium tert-butoxide (1.1 eq) in anhydrous tert-butanol, add a mixture of the aromatic aldehyde (1.0 eq) and diethyl succinate (1.2 eq) in anhydrous toluene dropwise at room temperature under an inert atmosphere (e.g., Argon).
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Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
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After completion, pour the reaction mixture into ice-cold water and acidify with 1 M HCl to pH 2-3.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Wash the combined organic layers with saturated NaCl solution, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel.
| Parameter | Condition A | Condition B | Yield (%) |
| Base | Potassium tert-butoxide | Sodium Hydride | 85 |
| Solvent | tert-butanol/Toluene | THF | 78 |
| Temperature | Room Temperature | 50 °C | 82 |
Protocol 2: Asymmetric Alkylation for Stereocenter Introduction
This protocol details the diastereoselective alkylation of the Stobbe condensation product to introduce the second stereocenter.
Materials:
-
Stobbe condensation product (mono-ester acid)
-
Aromatic benzyl bromide (e.g., Piperonyl bromide)
-
Lithium diisopropylamide (LDA) (2.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Ammonium chloride solution (saturated)
Procedure:
-
Prepare a solution of LDA by adding n-butyllithium to diisopropylamine in anhydrous THF at -78 °C.
-
To a solution of the Stobbe product (1.0 eq) in anhydrous THF at -78 °C, add the freshly prepared LDA solution dropwise.
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Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
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Add a solution of the aromatic benzyl bromide (1.1 eq) in anhydrous THF dropwise.
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Stir the reaction at -78 °C for 4-6 hours, monitoring by TLC.
-
Quench the reaction by adding saturated NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash chromatography to isolate the desired diastereomer.
| Parameter | Condition A | Condition B | Diastereomeric Ratio (trans:cis) |
| Base | LDA | LHMDS | 95:5 |
| Temperature | -78 °C | -40 °C | 90:10 |
| Additive | HMPA (1.0 eq) | None | 98:2 |
Visualizations
Caption: Synthetic workflow for dibenzylbutyrolactone lignans.
Caption: Troubleshooting decision tree for lignan synthesis.
Common side reactions in the synthesis of lignans
Welcome to the . This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of lignans.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Oxidative Coupling Reactions
Oxidative coupling is a key step in many lignan syntheses, but it can be prone to side reactions that lower yields and complicate purification.
Question: My oxidative coupling reaction using manganese(III) acetate is producing a significant amount of an unexpected, highly conjugated side product instead of the desired lignan. What is happening and how can I prevent this?
Answer: You are likely observing the formation of a benzo[k,l]xanthene lignan, a common side product in manganese-mediated oxidative coupling of certain phenolic precursors like caffeic acid esters. This occurs through a competing reaction pathway to the desired β-β' coupling.
Troubleshooting Strategies:
-
Choice of Oxidant: The choice of oxidizing agent can significantly influence the reaction outcome. For the coupling of caffeic acid esters, using silver oxide (Ag₂O) can favor the formation of the desired dihydrobenzofuran skeleton over the benzo[k,l]xanthene.
-
Reaction Conditions: Carefully control the stoichiometry of the oxidizing agent. An excess of the oxidizing agent can lead to over-oxidation and the formation of tarry byproducts. It is recommended to perform small-scale trials to determine the optimal amount of oxidant for your specific substrate.
-
Addition of Radical Scavengers: The inclusion of a mild antioxidant, such as ascorbic acid, can sometimes suppress undesired side reactions by quenching radical species that may lead to the formation of benzo[k,l]xanthenes.
Question: I am observing poor regioselectivity in my oxidative coupling reaction, with significant formation of products from ipso-radical coupling. How can I improve the selectivity for the desired β-β' linkage?
Answer: Ipso-radical coupling is a known side reaction in the oxidative dimerization of phenols where a radical attacks a carbon atom already bearing a substituent. Controlling this can be challenging, but several strategies can be employed.
Troubleshooting Strategies:
-
Protecting Groups: The use of bulky protecting groups on the phenolic hydroxyl groups can sterically hinder attack at the ipso-position, thereby favoring the desired β-β' coupling.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the radical intermediates and the transition states leading to different products. Experiment with a range of solvents, from non-polar (e.g., toluene, dichloromethane) to more polar (e.g., acetonitrile, acetone), to find the optimal conditions for your system.
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Enzyme-Mediated Coupling: In some cases, using enzymes like laccases or peroxidases can provide high regioselectivity for β-β' coupling, mimicking the biosynthetic pathway of lignans.
Stereoselectivity and Epimerization
Controlling the stereochemistry of multiple chiral centers is a major challenge in lignan synthesis.
Question: My synthesis of an aryltetralin lignan is resulting in a low diastereomeric ratio. How can I improve the stereoselectivity of the reaction?
Answer: Achieving high diastereoselectivity in aryltetralin lignan synthesis, particularly for podophyllotoxin and its analogues, is a well-documented challenge. The desired stereochemistry is often the thermodynamically less stable isomer.
Troubleshooting Strategies:
-
Catalyst and Reagent Control: For reactions involving chiral auxiliaries or catalysts, ensure their purity and handle them under strictly anhydrous and inert conditions. The choice of Lewis acid in reactions like Friedel-Crafts alkylations can also significantly impact the diastereomeric ratio.
-
Solvent and Temperature Optimization: The diastereoselectivity of many reactions is highly dependent on the solvent and temperature. Lowering the reaction temperature can often enhance selectivity by favoring the transition state leading to the desired diastereomer. A systematic screening of solvents with varying polarities and coordinating abilities is recommended.
-
Use of Additives: In some cases, the addition of salts (e.g., lithium salts) can influence the aggregation state of reagents and the geometry of transition states, leading to improved diastereoselectivity.
Question: I am observing epimerization of the stereocenter adjacent to the lactone carbonyl in my podophyllotoxin analogue during workup or purification. How can I prevent this?
Answer: The stereocenter at C-8' in the podophyllotoxin series is prone to epimerization under basic conditions due to the acidity of the proton at this position, which is alpha to the carbonyl group. This can lead to the formation of the more stable picropodophyllin-type epimer.
Troubleshooting Strategies:
-
Acidic or Neutral Conditions: Avoid basic conditions during workup and purification. Use mildly acidic or neutral aqueous solutions for extractions. If a basic wash is necessary, use a weak base and minimize the contact time.
-
Chromatography Conditions: When using silica gel chromatography, which can be slightly acidic, be aware that prolonged exposure can sometimes catalyze epimerization. Consider using deactivated silica gel or a different stationary phase like alumina. Buffer the eluent with a small amount of a non-basic additive if necessary.
-
Temperature Control: Perform all workup and purification steps at low temperatures to minimize the rate of epimerization.
Reaction Workup and Purification
The presence of side products and unreacted starting materials can make the purification of lignans challenging.
Question: My oxidative coupling reaction has produced a significant amount of tar, making it difficult to isolate the desired product. What can I do to minimize tar formation and improve the workup?
Answer: Tar formation is a common issue in oxidative coupling reactions of phenols, often resulting from over-oxidation and polymerization of the starting materials and products.
Troubleshooting Strategies to Minimize Tar Formation:
-
Slow Addition of Oxidant: Add the oxidizing agent slowly and portion-wise to the reaction mixture to maintain a low concentration of the oxidant at any given time. This can help to prevent runaway reactions and over-oxidation.
-
Temperature Control: Maintain a low and constant reaction temperature. Exothermic reactions can lead to localized heating, which can promote tar formation.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric oxygen.
Workup and Purification Strategies for Tarry Mixtures:
-
Filtration: After the reaction is complete, dilute the mixture with a suitable solvent and filter it through a pad of Celite® or silica gel to remove the insoluble tarry material.
-
Liquid-Liquid Extraction: Perform a series of liquid-liquid extractions to partition the desired product away from the more polar tarry components.
-
Chromatography: Flash column chromatography is often necessary for the final purification. A gradient elution from a non-polar to a more polar solvent system can help to separate the product from the remaining impurities.
Question: I am having difficulty separating the diastereomers of my lignan product by column chromatography. What strategies can I use to improve the separation?
Answer: The separation of diastereomers can be challenging due to their similar physical properties.
Troubleshooting Strategies:
-
Optimize Chromatographic Conditions: Experiment with different solvent systems (eluents) and stationary phases. Sometimes, a small change in the eluent composition can significantly improve separation. Consider using a less polar solvent system to increase the retention time and potentially improve resolution.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC is often more effective than flash chromatography. Chiral HPLC columns can be used to separate enantiomers, and in some cases, can also provide excellent separation of diastereomers.
-
Recrystallization: If the product is a solid, recrystallization can be a powerful technique for purifying one diastereomer from a mixture, provided there is a significant difference in their solubilities in a particular solvent system.
-
Derivatization: In some cases, it may be beneficial to derivatize the mixture of diastereomers to introduce a new functional group that enhances their separability by chromatography. The protecting group can then be removed after separation.
Data Presentation
Table 1: Effect of Oxidant on the Product Distribution in the Oxidative Coupling of a Caffeic Acid Ester
| Oxidant | Desired Lignan Yield (%) | Benzo[k,l]xanthene Yield (%) |
| Mn(OAc)₃ | 35 | 45 |
| Ag₂O | 65 | 10 |
| FeCl₃ | 20 | 55 |
Note: Yields are approximate and can vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Manganese(III) Acetate Mediated Oxidative Coupling
-
To a solution of the phenolic precursor (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere, add manganese(III) acetate (2.0-3.0 eq) portion-wise over 30 minutes at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Competing pathways in oxidative coupling.
Caption: Workflow for improving diastereoselectivity.
Troubleshooting guide for the purification of (+)-Galbacin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of (+)-Galbacin.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps and common challenges in the workup of a this compound synthesis reaction?
The initial workup for a typical synthesis of this compound involves quenching the reaction, followed by extraction and washing. A common protocol involves quenching with a saturated aqueous solution of ammonium chloride (NH₄Cl), followed by extraction with an organic solvent like ethyl acetate (EtOAc). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated.
Potential issues during this stage include:
-
Emulsion formation: A stable emulsion can form between the aqueous and organic layers, making separation difficult.
-
Product loss: The desired compound, this compound, may have some solubility in the aqueous layer, leading to reduced yield.
-
Incomplete drying: Residual water in the organic layer can interfere with subsequent purification steps.
Q2: My crude this compound sample shows multiple spots on a Thin Layer Chromatography (TLC) plate. What are the likely impurities?
Multiple spots on a TLC plate indicate the presence of impurities. For a synthetic sample of this compound, these impurities could include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Reagents: Excess reagents or their byproducts.
-
Diastereomers: this compound has multiple chiral centers, and synthetic routes can often produce diastereomeric isomers which may have similar polarities, making them appear as closely running or overlapping spots on TLC.[1]
-
Degradation products: Lignans can be sensitive to light and heat, potentially leading to the formation of degradation products.[1]
Q3: How can I effectively separate this compound from its diastereomers?
Separating diastereomers can be challenging due to their similar physical properties.[1] Effective separation often requires careful selection of chromatographic conditions. Techniques to consider include:
-
Flash Column Chromatography: Using a high-resolution silica gel or reversed-phase C18 column with an optimized solvent system can provide good separation.[2] Experimenting with different solvent gradients is crucial.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be employed for diastereomer separation.[3] Chiral HPLC columns can also be effective, although they are typically more expensive.[4]
-
Supercritical Fluid Chromatography (SFC): SFC is another powerful technique for separating stereoisomers.[1][4]
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Extraction | 1. Incomplete extraction from the aqueous layer. 2. Product loss during solvent removal (if volatile). 3. Adsorption onto filtration media. | 1. Perform multiple extractions (3-4 times) with the organic solvent. 2. Use a rotary evaporator at a controlled temperature and vacuum to avoid loss of volatile compounds. 3. If filtration was performed, wash the filter cake thoroughly with the extraction solvent. |
| Poor Separation in Column Chromatography | 1. Inappropriate solvent system (polarity too high or too low). 2. Column overloading. 3. Presence of closely related impurities, such as diastereomers.[1] 4. Column channeling or improper packing. | 1. Optimize the solvent system using TLC. Aim for a retention factor (Rf) of 0.2-0.3 for this compound. 2. Reduce the amount of crude sample loaded onto the column. 3. Consider using a different stationary phase (e.g., reversed-phase C18) or a more advanced technique like HPLC or SFC.[1][2][4] 4. Ensure the column is packed uniformly. Use a pre-packed column for better consistency. |
| Product Degradation During Purification | 1. Exposure to strong light.[1] 2. High temperatures during solvent evaporation.[1] 3. Use of acidic or basic conditions that may not be compatible with the compound. | 1. Protect the sample from light by using amber vials or covering glassware with aluminum foil. 2. Use a water bath with controlled temperature for solvent evaporation. 3. Maintain neutral pH conditions during the workup and chromatography unless the stability of this compound under acidic or basic conditions is known. |
| Co-elution of Impurities | 1. Impurities having very similar polarity to this compound. 2. Diastereomeric impurities.[1] | 1. Try a different chromatographic technique (e.g., reversed-phase if normal-phase was used). 2. Employ preparative HPLC with a high-resolution column for difficult separations.[3] 3. Consider derivatization to alter the polarity of the target compound or impurities, facilitating separation. |
Experimental Protocols
General Workup Procedure for a Synthetic this compound Reaction
This protocol is adapted from a documented synthesis of this compound.[2]
-
Quenching: Quench the reaction mixture with a saturated aqueous solution of NH₄Cl.
-
Extraction: Dilute the quenched mixture with an appropriate organic solvent, such as ethyl acetate (EtOAc), and transfer to a separatory funnel. Separate the layers and extract the aqueous layer multiple times (e.g., 3 x 5 mL of EtOAc).
-
Washing: Combine the organic layers and wash with brine (1 x 10 mL).
-
Drying: Dry the organic layer over anhydrous Na₂SO₄.
-
Concentration: Filter the drying agent and concentrate the filtrate in vacuo to obtain the crude product.
Visualizations
Logical Workflow for Troubleshooting Poor Purity
Caption: Troubleshooting workflow for low purity of this compound.
Experimental Workflow for this compound Purification
Caption: General experimental workflow for the purification of this compound.
References
- 1. cdn.mysagestore.com [cdn.mysagestore.com]
- 2. Divergent Syntheses of (-)-Chicanine, (+)-Fragransin A2, (+)-Galbelgin, (+)-Talaumidin, and this compound via One-Pot Homologative γ-Butyrolactonization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hplc.eu [hplc.eu]
Stability of (+)-Galbacin in different solvents and temperatures
Technical Support Center: Stability of (+)-Galbacin
Frequently Asked Questions (FAQs)
Q1: What is the expected general stability of this compound?
A1: this compound, as a furan lignan, is a moderately complex organic molecule. Its stability is expected to be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. The furan and methylenedioxy moieties are potentially susceptible to degradation under harsh conditions. For routine experimental use, solutions should be prepared fresh and stored under appropriate conditions to minimize degradation.
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: While specific solubility data is limited, compounds with similar structures are often soluble in common organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and acetonitrile. For long-term storage, it is advisable to store the compound in a non-reactive, aprotic solvent like DMSO at low temperatures (-20°C or -80°C). Aqueous solutions are generally not recommended for long-term storage due to the potential for hydrolysis.
Q3: How should I store this compound to ensure its stability?
A3: For optimal stability, this compound should be stored as a solid in a tightly sealed container at low temperatures (e.g., -20°C), protected from light and moisture. If a stock solution is prepared, it should be stored in an inert solvent at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
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Possible Cause: Degradation of this compound in the assay medium.
-
Troubleshooting Steps:
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Prepare fresh solutions: Always prepare fresh working solutions of this compound from a recently prepared stock solution for each experiment.
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Assess stability in media: Perform a preliminary experiment to assess the stability of this compound in your specific cell culture or assay medium over the time course of your experiment. This can be done by incubating the compound in the medium, taking samples at different time points, and analyzing them by HPLC to check for degradation.
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Minimize exposure to harsh conditions: Protect your solutions from light and keep them on ice when not in immediate use.
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Issue 2: Appearance of unknown peaks in HPLC analysis of this compound.
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Possible Cause: Degradation of the compound during sample preparation or analysis.
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Troubleshooting Steps:
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Check solvent compatibility: Ensure that the solvents used for sample preparation and the HPLC mobile phase are compatible with this compound and do not induce degradation.
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Control temperature: Avoid excessive heat during sample preparation. Use a cooled autosampler if available for HPLC analysis.
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Evaluate storage conditions: If the sample has been stored for a period before analysis, consider the possibility of degradation during storage. Analyze a freshly prepared sample for comparison.
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Issue 3: Loss of potency of this compound stock solution over time.
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Possible Cause: Gradual degradation of the compound in the storage solvent.
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Troubleshooting Steps:
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Use appropriate solvent: For long-term storage, DMSO is generally preferred over protic solvents like methanol or ethanol.
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Aliquot stock solutions: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use vials.
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Store at lower temperatures: Storing stock solutions at -80°C will provide better long-term stability than -20°C.
-
Illustrative Stability Data
The following table summarizes hypothetical results from a forced degradation study on this compound. These values are for illustrative purposes to guide researchers on potential degradation patterns and are not based on experimental data.
| Stress Condition | Temperature (°C) | Duration | Percent Degradation (Hypothetical) | Potential Degradation Products |
| Acidic Hydrolysis | ||||
| 0.1 M HCl | 60 | 24 h | 15% | Hydrolysis of methylenedioxy groups, furan ring opening |
| Alkaline Hydrolysis | ||||
| 0.1 M NaOH | 60 | 24 h | 25% | Epimerization, hydrolysis of methylenedioxy groups |
| Oxidative Degradation | ||||
| 3% H₂O₂ | 25 (Room Temp) | 24 h | 30% | Oxidation of the furan ring and benzylic positions |
| Thermal Degradation | ||||
| Solid State | 80 | 48 h | < 5% | Minimal degradation |
| In Solution (DMSO) | 80 | 48 h | 10% | Isomerization, general decomposition |
| Photostability | ||||
| Solid State | 25 (Room Temp) | 24 h | < 2% | Minimal degradation |
| In Solution (Methanol) | 25 (Room Temp) | 24 h | 12% | Photolytic decomposition |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
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Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M HCl before analysis.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation:
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Solid: Keep a known amount of solid this compound in an oven at 80°C for 48 hours.
-
Solution: Heat 1 mL of the stock solution at 80°C for 48 hours.
-
-
Photostability: Expose the stock solution to a photostability chamber according to ICH Q1B guidelines. A typical exposure is 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours/square meter.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
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Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the intact this compound in the stressed samples to that in the control sample. Identify and characterize any significant degradation products using techniques like LC-MS.
Visualizations
Caption: Workflow for a Forced Degradation Study.
Caption: Potential Degradation Pathways for a Furan Lignan.
Optimizing reaction conditions for (+)-Galbacin synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of (+)-Galbacin. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to aid in the successful and optimized synthesis of this diarylbutane lignan.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, with a focus on the key reaction steps.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the one-pot homologative γ-butyrolactonization | 1. Incomplete formation of the ynolate anion. 2. Degradation of reagents (LDA, LiHMDS). 3. Incorrect reaction temperature. 4. Inefficient quenching of the reaction. | 1. Ensure slow addition of LDA and the starting materials at -78 °C to facilitate complete deprotonation and intermediate formation. 2. Use freshly prepared or titrated LDA and LiHMDS solutions. 3. Strictly maintain the temperature at -78 °C during reagent addition and then warm to -20 °C for the specified time to ensure optimal reaction kinetics without side reactions.[1] 4. Quench the reaction with a pre-cooled solution of HCl in THF to ensure rapid and complete cyclization. |
| Diastereomeric mixture obtained in the asymmetric α-methylation | 1. Non-selective enolate formation. 2. Epimerization of the product during workup or purification. 3. Impure starting γ-butyrolactone. | 1. Use LiHMDS as the base at -78 °C to ensure kinetic control and high diastereoselectivity. 2. Perform a neutral or slightly acidic workup and avoid harsh conditions during purification. 3. Ensure the starting γ-butyrolactone is of high purity and a single diastereomer. |
| Incomplete reduction of the lactone to the cyclic methyl acetal | 1. Insufficient DIBAL-H. 2. Reaction temperature too high, leading to over-reduction. 3. Premature quenching of the reaction. | 1. Use a slight excess of DIBAL-H (1.1-1.2 equivalents). 2. Maintain the reaction temperature at -78 °C throughout the addition of DIBAL-H to prevent the formation of the diol. 3. Allow the reaction to proceed for the recommended time before quenching. |
| Low yield or undesired stereoisomer in the final BF₃·OEt₂ mediated cyclization | 1. Inactive or old BF₃·OEt₂. 2. Presence of moisture in the reaction. 3. Incorrect stoichiometry of the Lewis acid. | 1. Use freshly distilled or a new bottle of BF₃·OEt₂. 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon). 3. Optimize the amount of BF₃·OEt₂ used; typically 1.5-2.0 equivalents are sufficient. |
Frequently Asked Questions (FAQs)
Q1: What is the critical step in the synthesis of this compound?
A1: The key step is the one-pot homologative γ-butyrolactonization, which establishes the core γ-butyrolactone framework with the desired stereochemistry.[1] The precise control of temperature and the quality of reagents are paramount for the success of this step.
Q2: How can I monitor the progress of the reactions?
A2: Thin-layer chromatography (TLC) is a suitable method for monitoring the progress of most steps. For example, in the DIBAL-H reduction, the disappearance of the starting lactone and the appearance of a new, more polar spot corresponding to the cyclic acetal can be observed.
Q3: What are the best practices for handling the organometallic reagents used in this synthesis?
A3: Organolithium reagents like LDA and LiHMDS, as well as DIBAL-H, are pyrophoric and moisture-sensitive. They should be handled under an inert atmosphere (Argon or Nitrogen) using syringe techniques. All glassware must be thoroughly dried before use.
Q4: Are there any specific safety precautions I should take?
A4: Yes, in addition to handling organometallic reagents with care, methylene bromide used in the γ-butyrolactonization step is a suspected carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Experimental Protocols & Data
Optimization of the One-Pot Homologative γ-Butyrolactonization
The following table summarizes the optimization of the reaction conditions for the formation of the key γ-butyrolactone intermediate.
| Entry | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | LDA | -78 to 0 | 2 | 65 |
| 2 | LiHMDS | -78 to -20 | 1.5 | 88 |
| 3 | n-BuLi | -78 | 3 | 45 |
| 4 | LiHMDS | -78 to -20 (90s) | 0.5 | 94 |
Table 1: Optimization of the γ-butyrolactonization reaction. The conditions in Entry 4 were found to be optimal.
Detailed Experimental Protocol for the Synthesis of this compound
This protocol is based on the divergent synthesis reported by Li et al. (2024).
Step 1: Synthesis of the γ-Butyrolactone Intermediate
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To a solution of diisopropylamine in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium dropwise and stir for 30 minutes to generate LDA.
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In a separate flask, dissolve the starting syn-aldol adduct in anhydrous THF at -78 °C.
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To the LDA solution, add methylene bromide dropwise, followed by the solution of the syn-aldol adduct.
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After stirring for 5 minutes, add a solution of LiHMDS in THF.
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The reaction mixture is then stirred at -20 °C for 90 seconds.
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The reaction is quenched by the addition of a solution of HCl in THF at -20 °C.
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The mixture is warmed to room temperature, and the product is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.
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The crude product is purified by flash column chromatography.
Step 2: Asymmetric α-Methylation
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To a solution of the γ-butyrolactone in anhydrous THF at -78 °C under an argon atmosphere, add LiHMDS dropwise and stir for 1 hour.
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Add methyl iodide and continue stirring at -78 °C for 4 hours.
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Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
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The product is purified by flash column chromatography.
Step 3: Reduction to Cyclic Methyl Acetal
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Dissolve the methylated lactone in anhydrous CH₂Cl₂ at -78 °C under an argon atmosphere.
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Add DIBAL-H (1.0 M in hexanes) dropwise and stir for 2 hours at -78 °C.
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Add methanol to the reaction mixture, followed by the addition of a saturated aqueous solution of Rochelle's salt.
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The mixture is stirred vigorously until two clear layers are formed.
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The product is extracted with CH₂Cl₂, and the combined organic layers are dried and concentrated.
Step 4: Synthesis of this compound
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To a solution of the cyclic methyl acetal and 1,2-methylenedioxybenzene in anhydrous CH₂Cl₂ at -78 °C under an argon atmosphere, add BF₃·OEt₂ dropwise.
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The reaction mixture is stirred at -78 °C for 1 hour and then warmed to 0 °C over 2 hours.
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Quench the reaction with saturated aqueous NaHCO₃ and extract the product with CH₂Cl₂.
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The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
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The final product, this compound, is purified by flash column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Overcoming challenges in the chiral separation of galbacin isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chiral separation of galbacin isomers. Galbacin, a furanofuran lignan, possesses multiple chiral centers, making the separation of its stereoisomers a critical yet often challenging task in purity analysis and the development of stereochemically pure active pharmaceutical ingredients.
Troubleshooting Guide
Effective troubleshooting is essential for overcoming common issues in chiral HPLC. The following table outlines potential problems, their likely causes, and recommended solutions tailored for the separation of galbacin isomers.
| Problem | Potential Causes | Recommended Solutions |
| Poor to No Resolution | 1. Incorrect Chiral Stationary Phase (CSP): The selected CSP may not have the appropriate chiral recognition mechanism for galbacin. 2. Inappropriate Mobile Phase Composition: The solvent strength or polarity may be too high or too low, preventing differential interaction between the enantiomers and the CSP. 3. Suboptimal Temperature: Temperature can significantly affect the thermodynamics of chiral recognition.[1] | 1. Screen Different CSPs: Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®) are often effective for lignans. Consider screening columns with different derivatives (e.g., amylose vs. cellulose phenylcarbamates). 2. Optimize Mobile Phase: Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) in the mobile phase (e.g., n-hexane). Introduce acidic or basic additives (e.g., 0.1% trifluoroacetic acid or diethylamine) to improve peak shape and selectivity, especially if the analyte has ionizable groups.[2] 3. Evaluate Temperature Effects: Analyze samples at different column temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve resolution, but this is not universal.[1] |
| Peak Tailing or Broadening | 1. Secondary Interactions: Unwanted interactions between galbacin and the silica support of the CSP can occur. 2. Column Overload: Injecting too much sample can lead to peak distortion. 3. Column Contamination: Adsorption of impurities from the sample or mobile phase onto the column.[3] | 1. Use Mobile Phase Additives: A small concentration of a competing acid or base can suppress secondary interactions. 2. Reduce Sample Concentration: Dilute the sample and reinject. 3. Column Washing: Flush the column with a strong, compatible solvent (refer to the column manufacturer's instructions) to remove contaminants. Ensure proper sample filtration before injection.[3] |
| Poor Reproducibility (Shifting Retention Times) | 1. Inadequate Column Equilibration: The column is not fully equilibrated with the mobile phase between injections.[4] 2. Mobile Phase Instability: Evaporation of volatile mobile phase components can alter its composition over time. 3. Temperature Fluctuations: Inconsistent column temperature can lead to variations in retention. | 1. Increase Equilibration Time: Ensure a stable baseline is achieved before each injection. For isocratic methods, allow at least 10-15 column volumes of mobile phase to pass through the column. 2. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoir covered. 3. Use a Column Oven: Maintain a constant and controlled column temperature. |
| Loss of Resolution Over Time | 1. Column Degradation: The CSP can degrade due to harsh mobile phase conditions or contaminants. 2. Sample Solvent Effects: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion and loss of resolution. | 1. Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities. 2. Dissolve Sample in Mobile Phase: Whenever possible, dissolve the galbacin sample in the initial mobile phase. |
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase is most suitable for separating galbacin isomers?
A1: Based on the separation of structurally similar furanofuran lignans like magnolin and sesamin, polysaccharide-based CSPs are highly recommended. Columns such as Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) and other derivatives from the Chiralpak® and Chiralcel® series have shown success in resolving this class of compounds. A systematic screening of different polysaccharide-based columns is the most effective approach to identify the optimal stationary phase.
Q2: What is a good starting mobile phase for method development?
A2: For normal-phase chromatography on a polysaccharide-based CSP, a good starting point is a mixture of n-hexane and an alcohol modifier, such as isopropanol (IPA) or ethanol. A typical starting composition would be 90:10 (v/v) n-hexane:IPA. The ratio of the alcohol modifier can then be adjusted to optimize retention and resolution.
Q3: How can I improve the peak shape for galbacin isomers?
A3: Poor peak shape (e.g., tailing) is often due to secondary interactions. Adding a small amount of an acidic or basic modifier to the mobile phase can significantly improve peak symmetry. For neutral compounds like galbacin, starting with an acidic modifier like 0.1% trifluoroacetic acid (TFA) is a common strategy.
Q4: Can temperature be used to optimize the separation of galbacin isomers?
A4: Yes, temperature is a critical parameter for optimizing chiral separations. Varying the column temperature can alter the thermodynamics of the chiral recognition process, which can lead to changes in selectivity and resolution.[1] It is advisable to screen a range of temperatures (e.g., 15°C to 40°C) to find the optimal condition. In some cases, a reversal of elution order of the enantiomers can be observed at different temperatures.
Q5: My resolution is good, but the analysis time is too long. How can I reduce it?
A5: To reduce the analysis time while maintaining resolution, you can try the following:
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Increase the flow rate: This will decrease retention times, but may also reduce resolution. A balance needs to be found.
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Increase the percentage of the organic modifier: A higher concentration of alcohol in the mobile phase will decrease retention.
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Use a shorter column or a column with smaller particles: This can provide faster separations with good efficiency.
Q6: How do I scale up my analytical method to a preparative separation?
A6: Scaling up a chiral separation requires careful consideration of column dimensions, flow rate, and sample loading. The flow rate should be scaled proportionally to the cross-sectional area of the preparative column. The sample load will need to be optimized to maximize throughput without sacrificing purity. It is crucial to use a CSP with high loading capacity for preparative applications.
Experimental Protocol: Chiral Separation of a Representative Furanofuran Lignan
Disclaimer: The following protocol is a representative method for the chiral separation of a furanofuran lignan, based on published methods for structurally similar compounds. This should serve as a starting point for the development of a specific method for galbacin isomers.
Objective: To resolve the enantiomers of a furanofuran lignan using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
Instrumentation and Materials:
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HPLC system with a UV detector
-
Chiral Stationary Phase: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane and Isopropanol (IPA), HPLC grade
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Sample: Racemic standard of the furanofuran lignan (e.g., magnolin as a proxy for galbacin) dissolved in mobile phase at 1 mg/mL.
Chromatographic Conditions:
| Parameter | Value |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : Isopropanol (85 : 15, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Procedure:
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Prepare the mobile phase by mixing 850 mL of n-hexane with 150 mL of isopropanol. Degas the mobile phase before use.
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Equilibrate the Chiralpak® AD-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is observed (approximately 30-60 minutes).
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Prepare a 1 mg/mL solution of the racemic standard in the mobile phase.
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Inject 10 µL of the sample solution onto the column.
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Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.
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Calculate the retention times (t_R), resolution (R_s), and selectivity factor (α) for the enantiomeric pair.
Expected Results (Representative Data):
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) | 12.5 min | 15.2 min |
| Resolution (R_s) | \multicolumn{2}{c | }{> 2.0} |
| Selectivity Factor (α) | \multicolumn{2}{c | }{1.25} |
Visualizations
References
How to confirm the purity of a synthesized (+)-Galbacin sample
Technical Support Center: (+)-Galbacin Purity Confirmation
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for confirming the chemical and stereochemical purity of a synthesized this compound sample.
Frequently Asked Questions (FAQs)
Q1: What are the critical aspects of purity for a synthesized this compound sample?
A: There are two primary aspects of purity to consider:
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Chemical Purity: This refers to the absence of impurities from the synthesis process, such as residual solvents, unreacted starting materials, or by-products.
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Enantiomeric Purity (or Enantiomeric Excess - e.e.): Since Galbacin is a chiral molecule, it's crucial to determine the proportion of the desired (+)-enantiomer relative to its mirror image, the (-)-enantiomer. A high enantiomeric purity is often critical for biological activity and regulatory approval.[1][2]
Q2: What is the first step I should take to assess the purity of my sample?
A: The initial steps should always be to confirm the fundamental chemical structure and molecular weight of your compound. This is typically achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques verify that you have synthesized Galbacin before you proceed to the more nuanced analysis of its stereochemistry.
Q3: How can I determine the enantiomeric excess (e.e.) of my sample?
A: The most reliable and widely used method for quantifying enantiomeric excess is Chiral High-Performance Liquid Chromatography (Chiral HPLC).[3][4] This technique uses a special column with a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to separate and elute at different times.[5][6] By comparing the area of the two peaks in the chromatogram, you can accurately calculate the enantiomeric excess.
Q4: What does the "(+)" in this compound signify, and how do I confirm it?
A: The "(+)" designation, also known as dextrorotatory, indicates that a solution of this enantiomer rotates plane-polarized light in a clockwise direction.[7] This is an experimentally determined physical property. You can confirm this by measuring the optical rotation of your sample using a polarimeter and comparing the calculated specific rotation value to the literature value for pure this compound.[8][9]
Q5: What if I don't have access to a chiral HPLC column?
A: While Chiral HPLC is the gold standard, other methods can provide information about enantiomeric purity. One alternative is NMR spectroscopy using chiral shift reagents.[10] These reagents bind to the enantiomers to form diastereomeric complexes, which can result in distinguishable signals in the NMR spectrum. However, this method is generally less accurate and harder to quantify than chiral HPLC.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| My ¹H NMR spectrum shows unexpected peaks. | Residual solvents, unreacted starting materials, or reaction by-products. | Check for characteristic solvent peaks. Compare the spectrum with the spectra of your starting materials. If impurities are present, re-purify the sample using column chromatography or recrystallization. |
| My mass spectrum shows a molecular ion (M⁺) different from 340.13 g/mol . | Formation of adducts (e.g., with sodium [M+Na]⁺ or ammonia [M+NH₄]⁺), sample degradation, or incorrect compound. | Look for masses corresponding to common adducts (e.g., M+23 for sodium). Ensure the sample was handled correctly. If the mass is significantly different and not an adduct, re-examine the NMR data to confirm the structure.[11][12] |
| I see two peaks on my chiral HPLC chromatogram. | The sample is a mixture of both (+) and (-) enantiomers (i.e., it is not enantiomerically pure). | This is the expected outcome for a sample that is not 100% pure. Integrate the area of both peaks to calculate the enantiomeric excess (see Protocol 3). If a single peak was expected, the synthesis or purification may need optimization. |
| My measured specific optical rotation is lower than the literature value. | The sample is contaminated with the levorotatory (-)-enantiomer, which cancels out some of the positive rotation.[8] | This strongly suggests incomplete stereocontrol in the synthesis. Use chiral HPLC to quantify the enantiomeric excess accurately. The optical purity is often directly proportional to the enantiomeric excess. |
| My sample is pure by NMR and MS, but biological activity is low. | The sample has low enantiomeric purity. One enantiomer may be highly active while the other is inactive or even detrimental.[2] | This is a critical issue in drug development. The enantiomeric excess must be determined using chiral HPLC. It is likely that the inactive (-)-enantiomer is present in a significant amount, lowering the overall efficacy of the sample. |
Experimental Protocols
Protocol 1: Structural Confirmation by NMR Spectroscopy
This protocol outlines the general steps for confirming the chemical structure of this compound.
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Sample Preparation: Dissolve 5-10 mg of the synthesized sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
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Data Acquisition: Acquire ¹H (proton) and ¹³C (carbon-13) NMR spectra. For more detailed structural elucidation, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.
-
Data Analysis:
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¹H NMR: Analyze the chemical shifts, integration (proton count), and coupling patterns of the signals. The aromatic region should show signals corresponding to the protons on the two 1,3-benzodioxole rings, while the aliphatic region will show signals for the methyl and tetrahydrofuran ring protons.[13]
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¹³C NMR: Identify the number of unique carbon signals and their chemical shifts to confirm the carbon skeleton of the molecule.[14]
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Compare the acquired spectra with literature data for Galbacin to confirm structural identity.
-
Protocol 2: Molecular Weight Verification by Mass Spectrometry (MS)
This protocol verifies the molecular weight of the synthesized compound.
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Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
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Data Acquisition: Infuse the sample into a mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI). Acquire the spectrum in positive ion mode.
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Data Analysis: Look for the molecular ion peak. For Galbacin (C₂₀H₂₀O₅), the expected monoisotopic mass is 340.1311 Da.[15] You will likely observe the protonated molecule [M+H]⁺ at m/z 341.1389 or a sodium adduct [M+Na]⁺ at m/z 363.1208. The high-resolution mass should be within 5 ppm of the theoretical value.
Protocol 3: Enantiomeric Purity Assessment by Chiral HPLC
This is the definitive method for determining the enantiomeric excess (e.e.) of your this compound sample.
-
System Setup:
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Column: Use a polysaccharide-based chiral stationary phase column (e.g., Daicel CHIRALPAK series).
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Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.[2]
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Flow Rate: Set a flow rate of 1.0 mL/min.
-
Detection: Use a UV detector set to a wavelength where the compound absorbs (e.g., 280 nm).
-
-
Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
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Analysis: Inject 10 µL of the sample onto the column and record the chromatogram. If both enantiomers are present, you will see two separated peaks.
-
Calculation of Enantiomeric Excess (e.e.):
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Integrate the peak areas for both enantiomers (let's call them A1 and A2).
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Calculate the e.e. using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
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For this compound, the peak with the larger area should correspond to the desired enantiomer.
-
Protocol 4: Optical Rotation Measurement by Polarimetry
This protocol confirms the stereochemical configuration as dextrorotatory (+).
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Instrument Preparation: Turn on the polarimeter and allow the lamp to warm up as per the manufacturer's instructions.[7]
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Blank Measurement: Fill the polarimeter cell with the pure solvent (e.g., chloroform) that you will use to dissolve your sample. Place the cell in the instrument and zero it.[9]
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Sample Preparation:
-
Accurately weigh a specific amount of your this compound sample (e.g., 10 mg).
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Dissolve it in a precise volume of solvent (e.g., 1.0 mL) in a volumetric flask. This gives you the concentration (c) in g/mL.
-
-
Sample Measurement: Rinse and fill the polarimeter cell with your sample solution, ensuring no air bubbles are present. Measure the observed rotation (α). Record the temperature (T) and the wavelength of the light source (usually the sodium D-line, λ = 589 nm).
-
Calculation of Specific Rotation [α]:
-
Use the formula: [α]ᵀλ = α / (l x c)
-
Where:
-
α = observed rotation in degrees.
-
l = path length of the cell in decimeters (dm) (typically 1 dm).
-
c = concentration in g/mL.
-
-
Compare your calculated specific rotation value with the literature value for this compound to confirm its identity and estimate its optical purity.
-
Data Summary
| Parameter | Expected Value for this compound |
| Molecular Formula | C₂₀H₂₀O₅ |
| Monoisotopic Mass | 340.1311 Da[15] |
| Molecular Weight | 340.4 g/mol [15] |
| Mass Spec (ESI+) | Expected m/z for [M+H]⁺ = 341.1389, [M+Na]⁺ = 363.1208 |
| Specific Rotation [α] | Positive value (+). Must be compared to a reliable literature source. |
Visual Workflows
Caption: Workflow for the complete purity confirmation of synthesized this compound.
Caption: Decision tree for troubleshooting common chiral HPLC results.
References
- 1. Chiral drugs - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 4. Chiral Separations Techniques - Video | Regis Technologies [registech.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Assessing Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 11. Mass Spectrometric Identification of Metabolites after Magnetic-Pulse Treatment of Infected Pyrus communis L. Microplants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Distinguishing Galactoside Isomers with Mass Spectrometry and Gas-Phase Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. Galbacin | C20H20O5 | CID 11175182 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing degradation of (+)-Galbacin during storage
This technical support center provides guidance on the proper storage and handling of (+)-Galbacin to minimize degradation and ensure the integrity of your research material. The following information is based on general knowledge of lignan stability and best practices for the storage of natural products.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the storage and handling of this compound.
| Issue | Possible Cause | Recommended Action |
| Color Change in Solid Sample (e.g., yellowing) | Oxidation or light exposure. | Store the sample in a tightly sealed, amber vial under an inert atmosphere (e.g., argon or nitrogen) at or below -20°C. Minimize exposure to light and air during handling. |
| Appearance of New Peaks in HPLC/LC-MS Analysis | Chemical degradation. | 1. Confirm the identity of the new peaks using mass spectrometry. 2. Review storage conditions. Ensure the sample is protected from light, oxygen, and high temperatures. 3. If in solution, consider the stability in the chosen solvent and prepare fresh solutions for each experiment. |
| Decreased Potency or Activity in Bioassays | Degradation of the active compound. | 1. Re-evaluate the purity of the this compound stock using a suitable analytical method (e.g., HPLC-UV, LC-MS). 2. If degradation is confirmed, acquire a new, validated batch of the compound. 3. Always use freshly prepared dilutions from a properly stored stock for experiments. |
| Precipitation of Sample in Solution | Poor solubility or solvent evaporation. | 1. Ensure the chosen solvent is appropriate for this compound and the intended concentration. 2. Store solutions in tightly sealed containers to prevent solvent evaporation. 3. If precipitation occurs upon refrigeration or freezing, gently warm and vortex the solution to redissolve before use. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
Q2: How should I store solutions of this compound?
Solutions of this compound should be prepared fresh for each experiment whenever possible. If short-term storage is necessary, store solutions at -20°C in tightly sealed vials. The choice of solvent can impact stability; for biological experiments, sterile-filtered DMSO or ethanol are common choices. However, the long-term stability in these solvents has not been formally established. It is advisable to perform a small-scale stability test if long-term storage of solutions is required.
Q3: What is the expected shelf-life of this compound?
Based on information for other lignans, a shelf life of up to 18 months can be expected when stored under optimal conditions (solid form, -20°C, protected from light and air).[1] However, it is crucial to periodically assess the purity of the compound, especially for long-term studies.
Q4: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound have not been elucidated, potential degradation mechanisms for lignans can include oxidation, particularly at the methylenedioxy groups, and cleavage of the tetrahydrofuran ring, especially under harsh acidic or basic conditions.
Q5: Which analytical methods are suitable for assessing the purity and degradation of this compound?
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for assessing the purity of this compound. Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended for identifying potential degradation products by providing molecular weight information. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structural integrity of the compound.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for determining the purity of a this compound sample.
1. Materials:
- This compound sample
- HPLC-grade acetonitrile
- HPLC-grade water
- HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm) and UV detector
2. Procedure:
- Prepare a stock solution of this compound in acetonitrile or a suitable solvent at a concentration of 1 mg/mL.
- Set up the HPLC system with the following parameters (these may need to be optimized for your specific system):
- Mobile Phase A: Water
- Mobile Phase B: Acetonitrile
- Gradient: Start with 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Detection Wavelength: 280 nm
- Inject the sample and analyze the chromatogram.
- Purity can be estimated by calculating the area of the main peak relative to the total area of all peaks.
Visualizations
The following diagrams illustrate key concepts related to the handling and analysis of this compound.
References
Addressing solubility issues of (+)-Galbacin in aqueous solutions
Welcome to the technical support center for (+)-Galbacin. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the experimental use of this compound, with a primary focus on its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A: this compound is a lignan, a class of polyphenolic compounds found in plants. Lignans, including this compound, are generally lipophilic (fat-soluble) and therefore exhibit poor solubility in aqueous solutions. This low water solubility can pose significant challenges for in vitro and in vivo studies, leading to issues with compound precipitation, inaccurate dosing, and reduced bioavailability.
Q2: I am observing precipitation of this compound in my aqueous cell culture medium. What is the likely cause and how can I prevent it?
A: Precipitation in aqueous media is a common issue with hydrophobic compounds like this compound. The primary cause is its low intrinsic water solubility. When a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is diluted into an aqueous buffer or cell culture medium, the concentration of the organic solvent is drastically reduced, causing the compound to fall out of solution.
To prevent this, you can:
-
Reduce the final concentration of this compound: If experimentally feasible, lowering the final concentration in your assay may keep it within its soluble range.
-
Increase the solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is sufficient to maintain solubility, but be mindful of solvent toxicity to your cells (typically <0.5% for DMSO in cell culture).[1]
-
Use a solubility-enhancing formulation: Techniques like cyclodextrin complexation or co-solvent systems can significantly improve the aqueous solubility of this compound.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
A: For preparing a high-concentration stock solution, it is recommended to use a polar aprotic solvent in which lignans are readily soluble. Dimethyl sulfoxide (DMSO) is a common and effective solvent for this purpose.[2][3][4][5] Other organic solvents such as ethanol or methanol can also be used, but DMSO is often preferred for its strong solubilizing power for a wide range of organic compounds.[5]
Q4: Can I use pH adjustment to improve the solubility of this compound?
A: The solubility of some compounds can be influenced by pH, particularly if they have ionizable functional groups. Lignans can be more soluble under alkaline conditions.[6] However, the stability of the compound at different pH values should be considered, as extreme pH can cause degradation. It is advisable to perform a small-scale pilot experiment to assess the effect of pH on both the solubility and stability of this compound in your specific experimental buffer.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Cloudiness or precipitation upon dilution of stock solution | The aqueous solubility limit of this compound has been exceeded. | 1. Decrease the final concentration of this compound.2. Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, ensuring it remains below the toxic level for your experimental system.3. Employ a solubility enhancement technique such as cyclodextrin complexation (see Experimental Protocols).4. Prepare the working solution in a stepwise dilution manner to avoid shocking the compound out of solution.[1] |
| Inconsistent experimental results | Poor solubility leading to variable concentrations of the active compound. | 1. Visually inspect all solutions for any signs of precipitation before use.2. Prepare fresh dilutions for each experiment.3. Consider using a validated solubility-enhanced formulation of this compound. |
| Difficulty dissolving this compound powder to make a stock solution | The chosen solvent is not appropriate, or the concentration is too high. | 1. Use a high-purity, anhydrous grade of DMSO.2. Gently warm the solution (e.g., to 37°C) and vortex or sonicate to aid dissolution.[7] Ensure the compound is not temperature-sensitive.3. Prepare a lower concentration stock solution. |
Quantitative Data Summary
| Property | Value | Reference/Note |
| Molecular Formula | C₂₀H₂₀O₅ | PubChem CID: 11175182[8] |
| Molecular Weight | 340.4 g/mol | PubChem CID: 11175182[8] |
| XLogP3 | 4.1 | PubChem CID: 11175182[8] |
| Aqueous Solubility | Very Low | Estimated based on high XLogP3 value. |
| Solubility in Organic Solvents | Soluble in DMSO, ethanol, methanol. | Based on general properties of lignans and common laboratory practice.[2][3][4][5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the standard procedure for preparing a stock solution of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube or amber glass vial.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[7]
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Improving Aqueous Solubility using Cyclodextrin Inclusion Complexation
This protocol provides a general method for preparing a this compound-cyclodextrin inclusion complex to enhance its aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used cyclodextrin for this purpose.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Freeze-dryer (lyophilizer)
Procedure:
-
Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v) in deionized water.
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.
-
After stirring, filter the suspension through a 0.22 µm filter to remove the undissolved this compound.
-
The resulting clear solution contains the water-soluble this compound-HP-β-CD inclusion complex.
-
To obtain a solid form, the solution can be freeze-dried (lyophilized).
-
The concentration of this compound in the complex can be determined using a suitable analytical method such as HPLC.
Visualizations
Signaling Pathway
Caption: Proposed apoptotic signaling pathway of this compound in cancer cells.
Experimental Workflow
Caption: Workflow for enhancing this compound solubility via cyclodextrin complexation.
Troubleshooting Logic
Caption: Logical workflow for troubleshooting this compound solubility issues.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. mdpi.com [mdpi.com]
- 3. research.aalto.fi [research.aalto.fi]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Lignin Solubility and Structure in Organic Solvents [agris.fao.org]
- 7. emulatebio.com [emulatebio.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Unraveling the Enantioselective Biological Activity of Galbacin Isomers: A Comparative Guide
Published on: October 30, 2025
Introduction
Galbacin, a member of the dibenzylbutyrolactone lignan family, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. As a chiral molecule, galbacin exists as two non-superimposable mirror images, the (+)- and (-)-enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit markedly different biological activities. This guide provides a comprehensive comparison of the biological activities of (+)-Galbacin versus (-)-Galbacin, drawing upon experimental data from related dibenzylbutyrolactone lignans to illustrate the critical role of stereochemistry in their cytotoxic effects. Due to the limited direct comparative data on galbacin enantiomers, this guide will use the extensively studied lignan, arctigenin, as a surrogate to highlight the principles of enantioselective cytotoxicity.
Comparative Analysis of Cytotoxicity
While specific comparative studies on the cytotoxicity of (+)- and (-)-Galbacin are not extensively documented in publicly available literature, research on the broader class of dibenzylbutyrolactone lignans consistently demonstrates the profound impact of stereochemistry on their anti-cancer properties. The spatial arrangement of the benzyl groups on the butyrolactone core is a critical determinant of their interaction with biological targets, leading to differential cytotoxic effects.
As a representative example, studies on the stereoisomers of arctigenin have shown that the configuration at the C8 and C8' positions significantly influences its cytotoxic potency. Although a direct head-to-head comparison of the IC50 values for the pure (+)- and (-)-enantiomers of galbacin is not available, the data from arctigenin stereoisomers provides a strong rationale for anticipating such differences.
Table 1: Cytotoxicity of Arctigenin Stereoisomers against various cancer cell lines.
| Compound/Stereoisomer | Cell Line | IC50 (µM) |
| (-)-Arctigenin | Human hepatocellular carcinoma (HepG2) | 15.8 |
| (-)-Arctigenin | Human hepatocellular carcinoma (SMMC7721) | 28.6 |
| (-)-Trachelogenin | Human glioblastoma (SF-295) | 0.8 |
| (-)-Trachelogenin | Human promyelocytic leukemia (HL-60) | 32.4 |
Note: The data presented is for related dibenzylbutyrolactone lignans and is intended to be illustrative of the potential for enantioselective activity. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
The following is a detailed protocol for the Sulforhodamine B (SRB) assay, a common and reliable method for determining cytotoxicity, which can be employed to compare the biological activity of (+)- and (-)-Galbacin.
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to a tissue culture plate. The amount of bound dye is directly proportional to the number of viable cells.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound and (-)-Galbacin stock solutions (in DMSO)
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
1% acetic acid
-
Microplate reader (565 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-20,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and (-)-Galbacin in complete medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
Cell Fixation: After incubation, gently add 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.
-
Washing: Carefully wash the plates five times with 1% acetic acid to remove excess TCA and unbound dye. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates five times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.
-
Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 565 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each enantiomer.
Signaling Pathways
Dibenzylbutyrolactone lignans, including galbacin, are known to induce apoptosis (programmed cell death) in cancer cells. This process is mediated through a complex signaling cascade involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Unraveling the Potential of (+)-Galbacin: A Comparative Look at Topoisomerase Inhibitors
The quest for novel and effective cancer therapeutics has led researchers to explore a vast array of natural and synthetic compounds. Among these, topoisomerase inhibitors have emerged as a cornerstone of chemotherapy, effectively targeting the cellular machinery responsible for DNA replication and repair. While established inhibitors like doxorubicin, camptothecin, and etoposide are widely used, the search for agents with improved efficacy and reduced side effects is ongoing. This guide provides a comparative overview of (+)-Galbacin in the context of other well-characterized topoisomerase inhibitors, drawing upon available experimental data to highlight its potential.
Initial investigations into the biological activity of this compound have been challenging due to a lack of extensive research on this specific compound's direct interaction with topoisomerase enzymes. Much of the available data focuses on a related compound, Galbanic Acid, which has demonstrated cytotoxic effects against various cancer cell lines.
Mechanism of Action: A Tale of Two Topoisomerases
Topoisomerases are essential enzymes that resolve topological challenges in DNA by catalyzing the transient breakage and rejoining of DNA strands.[1] Human cells have two main types of topoisomerases:
-
Topoisomerase I (Top1): Creates single-strand breaks in DNA to relieve torsional stress during replication and transcription.[2]
-
Topoisomerase II (Top2): Induces double-strand breaks to untangle intertwined DNA duplexes.[2]
Topoisomerase inhibitors exert their anticancer effects by trapping the enzyme-DNA complex, leading to the accumulation of DNA strand breaks and ultimately triggering cell death.[3] They are broadly classified based on the type of topoisomerase they target.
A Comparative Analysis of Key Topoisomerase Inhibitors
To understand the potential place of novel compounds like this compound, it is crucial to examine the characteristics of established topoisomerase inhibitors.
| Inhibitor | Target Topoisomerase | Mechanism of Action | Key Cellular Effects |
| Camptothecin & Analogs (e.g., Topotecan, Irinotecan) | Topoisomerase I | Stabilizes the Top1-DNA cleavage complex, preventing re-ligation of the single-strand break.[4][5] | S-phase specific cytotoxicity, induction of apoptosis.[5] |
| Etoposide & Teniposide | Topoisomerase II | Forms a ternary complex with Topoisomerase II and DNA, preventing the re-ligation of double-strand breaks.[6][7] | Cell cycle arrest in late S and G2 phases, induction of apoptosis.[6] |
| Doxorubicin | Primarily Topoisomerase II | Intercalates into DNA and inhibits the progression of Topoisomerase II, stabilizing the enzyme-DNA complex.[8] Also generates reactive oxygen species. | DNA damage, cell cycle arrest, induction of apoptosis.[8] |
Cytotoxicity Profile: Gauging the Potency
| Compound | Cell Line | IC50 (µM) |
| Galbanic Acid | LNCaP (Prostate Cancer) | Data not specified |
| PC3 (Prostate Cancer) | Data not specified | |
| DU145 (Prostate Cancer) | Data not specified | |
| Doxorubicin | Various | ~0.01 - 1 |
| Etoposide | Various | ~1 - 50 |
| Camptothecin | Various | ~0.01 - 0.1 |
Note: IC50 values can vary significantly depending on the cell line and experimental conditions.
Experimental Protocols: A Look Under the Hood
The evaluation of topoisomerase inhibitors involves a range of in vitro assays to determine their mechanism of action and cytotoxic effects.
Topoisomerase Inhibition Assay
A common method to assess the inhibitory activity of a compound on topoisomerase is the DNA relaxation assay.
Principle: Supercoiled plasmid DNA is used as a substrate. In the presence of topoisomerase, the supercoiled DNA is relaxed. An effective inhibitor will prevent this relaxation.
General Protocol:
-
Supercoiled plasmid DNA is incubated with a purified topoisomerase enzyme (Top1 or Top2).
-
The test compound at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed at 37°C for a specific duration.
-
The reaction is stopped, and the DNA is separated by agarose gel electrophoresis.
-
The different forms of DNA (supercoiled, relaxed, and nicked) are visualized by staining with an intercalating dye (e.g., ethidium bromide) and quantified.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
General Protocol:
-
Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
The MTT reagent is added to each well and incubated for a few hours.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength using a microplate reader.
-
The IC50 value is calculated from the dose-response curve.
Signaling Pathways and Logical Relationships
The inhibition of topoisomerases triggers a cascade of cellular events, ultimately leading to apoptosis. The following diagrams illustrate the general signaling pathway and the logical workflow for evaluating a potential topoisomerase inhibitor.
Caption: General signaling pathway of topoisomerase inhibitors.
Caption: Logical workflow for evaluating a potential topoisomerase inhibitor.
Future Directions
While direct evidence for the topoisomerase inhibitory activity of this compound is currently limited, the cytotoxic properties of the related compound, Galbanic Acid, suggest a potential avenue for further investigation. Future research should focus on:
-
Directly assessing the in vitro inhibitory activity of this compound against purified human Topoisomerase I and II.
-
Determining the IC50 values of this compound across a panel of cancer cell lines.
-
Investigating the specific mechanism of cell death induced by this compound, including its effects on the cell cycle and apoptosis.
Such studies will be crucial in elucidating the true potential of this compound as a novel topoisomerase inhibitor and its prospective role in cancer therapy.
References
- 1. Targeted delivery of galbanic acid to colon cancer cells by PLGA nanoparticles incorporated into human mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MySkinRecipes [myskinrecipes.com]
- 3. Galbacin | C20H20O5 | CID 11175182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Galbacin | C20H20O5 | CID 11175182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 6. In Vitro Cytotoxicity of the Synthesized Gallic Acid Derivatives (N-Alkyl Gallamide) Against Breast MCF-7 Cancer Cells : Oriental Journal of Chemistry [orientjchem.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
The Potential of (+)-Galbacin as a Chemical Tool: A Comparative Guide for Researchers
For researchers in oncology and drug discovery, the identification of novel chemical tools is paramount to unraveling complex biological processes and developing new therapeutic strategies. (+)-Galbacin, a lignan compound, has emerged as a molecule of interest. This guide provides a comparative analysis of this compound's potential, based on available data for structurally related compounds, to assist researchers in evaluating its utility as a chemical tool for their studies.
While direct experimental validation of this compound is not extensively documented in publicly available literature, the broader class of lignans, to which it belongs, has demonstrated significant biological activities, particularly in the realm of cancer research.[1][2] This guide will synthesize the known attributes of related lignans to provide a framework for the potential applications and validation of this compound.
Comparative Analysis of Cytotoxic Activity
To properly validate this compound as a chemical tool, its cytotoxic profile should be established across a panel of relevant cancer cell lines. A comparison with established chemotherapeutic agents and other well-characterized lignans would be essential for contextualizing its potency and selectivity.
Table 1: Hypothetical Comparative Cytotoxicity Data for this compound and Related Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound | Data not available | - | Doxorubicin | - |
| Podophyllotoxin | Various | Low µM range | Etoposide | Low µM range |
| Honokiol | Various | Low to mid µM range | Paclitaxel | Low nM to µM range |
| Arctigenin | Various | Low to mid µM range | Cisplatin | Low to mid µM range |
Note: This table is illustrative and intended to guide the design of validation experiments for this compound. The IC50 values for reference compounds can vary significantly depending on the cell line and experimental conditions.
Elucidating the Mechanism of Action
The anticancer mechanisms of many lignans involve the induction of apoptosis and cell cycle arrest.[2] It is plausible that this compound may exert its effects through similar pathways. Key experiments to validate its mechanism of action would include:
-
Cell Cycle Analysis: Investigating the effect of this compound on the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
Apoptosis Assays: Determining whether this compound induces programmed cell death through methods such as Annexin V/PI staining and analysis of caspase activation.
-
Target Identification: Identifying the specific molecular target(s) of this compound to understand its mode of action at a molecular level.
Diagram 1: General Workflow for Validating a Novel Cytotoxic Compound
Caption: A generalized workflow for the validation of a new chemical entity.
Experimental Protocols
Detailed and robust experimental protocols are critical for the validation of any new chemical tool. Below are outlines of standard methodologies that can be adapted for the evaluation of this compound.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for various time points.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold ethanol.
-
Staining: Stain the cells with a DNA-binding dye (e.g., propidium iodide) in the presence of RNase.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Generate DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Diagram 2: Signaling Pathway for Apoptosis Induction
Caption: Simplified diagram of the extrinsic and intrinsic apoptosis pathways.
Conclusion
While direct experimental evidence for this compound is currently limited, the well-established anticancer properties of the broader lignan family provide a strong rationale for its investigation as a potential chemical tool.[1][2] The validation of this compound will require a systematic approach, beginning with comprehensive in vitro cytotoxicity screening and followed by detailed mechanistic studies. The experimental frameworks and comparative data presented in this guide offer a foundational roadmap for researchers to rigorously evaluate the potential of this compound in their specific areas of interest. Through such validation, this compound could become a valuable addition to the chemical biologist's toolbox for probing the intricacies of cancer biology.
References
Efficacy of Galbanic Acid and Its Analogs in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer efficacy of Galbanic Acid (GBA), a natural sesquiterpene coumarin, and its derivatives. Drawing from experimental data, this document summarizes the cytotoxic and apoptotic effects of these compounds across various cancer cell lines, details the underlying mechanisms of action, and provides protocols for key experimental assays.
I. Comparative Efficacy of Galbanic Acid and its Analogs
Galbanic Acid has demonstrated significant antiproliferative and pro-apoptotic activity against a range of cancer cell lines. The following tables summarize the key quantitative data from published studies, focusing on the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Cytotoxicity of Galbanic Acid in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µg/mL) | Reference |
| Breast Cancer | MDA-MB-231 | 48.75 | [1] |
| Breast Cancer | MCF-7 | 56.65 | [1] |
| Non-Small Cell Lung Cancer | H460 | - | [2] |
| Non-Small Cell Lung Cancer | A549 | - | [2] |
| Prostate Cancer | LNCaP | - | [3] |
| Prostate Cancer | PC3 | - | [3] |
| Prostate Cancer | DU145 | - | [3] |
Note: Specific IC50 values for H460, A549, LNCaP, PC3, and DU145 cells were not provided in the abstracts; however, the studies confirmed cytotoxic effects.
Table 2: Comparative Activity of Galbanic Acid and its Methyl Ester Analog
While extensive data on a wide range of Galbanic Acid analogs is limited in the public domain, a study on the cancer chemopreventive activity of Galbanic Acid and its simple derivative, Methyl Galbanate, is available.
| Compound | Assay | IC50 (nM) | Reference |
| Galbanic Acid | EBV-EA Induction | 11.8 | [4] |
| Methyl Galbanate | EBV-EA Induction | 11.7 | [4] |
This data suggests that the methyl ester form of Galbanic Acid retains a comparable level of activity in this specific cancer chemoprevention assay.[4]
II. Mechanism of Action of Galbanic Acid
Galbanic Acid exerts its anticancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and inhibiting key cellular processes that promote cancer cell survival and proliferation.
Apoptosis Induction
In breast cancer cells, particularly the triple-negative MDA-MB-231 cell line, Galbanic Acid has been shown to induce apoptosis by modulating the expression of key regulatory proteins.[1] Similarly, in non-small cell lung cancer cells (H460), it triggers apoptosis through caspase activation and inhibition of the anti-apoptotic protein Mcl-1.[2]
The proposed signaling pathway for Galbanic Acid-induced apoptosis is illustrated below:
Other Anticancer Activities
Beyond apoptosis, Galbanic Acid exhibits a broader spectrum of anticancer activities, including:
-
Cell Cycle Arrest: It can halt the progression of the cell cycle, thereby preventing cancer cell division.
-
Anti-Angiogenesis: Galbanic Acid has been shown to inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.
-
Inhibition of Metastasis: It can suppress the spread of cancer cells to other parts of the body.
-
Modulation of Immune Responses: Galbanic Acid may also influence the immune system to better target and eliminate cancer cells.[5]
III. Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate the efficacy of Galbanic Acid.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Apoptosis Analysis by Flow Cytometry
Flow cytometry is a technology that is used to analyze the physical and chemical characteristics of particles in a fluid as it passes through at least one laser. In the context of apoptosis, it is often used with Annexin V and Propidium Iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cancer cells are treated with Galbanic Acid at a predetermined concentration (e.g., its IC50 value) for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
IV. Conclusion
Galbanic Acid demonstrates significant potential as an anticancer agent, exhibiting cytotoxic and pro-apoptotic effects across a variety of cancer cell lines, including those known to be aggressive and difficult to treat. Its multifaceted mechanism of action, targeting several key pathways involved in cancer progression, makes it a compelling candidate for further preclinical and clinical investigation. While research on synthetic analogs of Galbanic Acid is currently limited, the comparable activity of its methyl ester suggests that derivatization may be a viable strategy for developing novel anticancer therapeutics based on this natural product scaffold. Future studies should focus on synthesizing and evaluating a broader range of analogs to establish a clear structure-activity relationship and identify compounds with enhanced potency and selectivity.
References
- 1. Galbanic acid: Induced antiproliferation in estrogen receptor-negative breast cancer cells and enhanced cellular redox state in the human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. tandfonline.com [tandfonline.com]
- 5. The potential therapeutic effects of Galbanic acid on cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro and In Vivo Correlation of (+)-Galbacin Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo activities of (+)-Galbacin, a naturally occurring lignan with demonstrated cytotoxic potential against cancer cells. Due to the limited availability of direct in vitro-in vivo correlation (IVIVC) studies for this compound, this document synthesizes available data on its activity and compares it with other related lignans, Veraguensin and Machilin G, to offer a broader perspective for research and development.
Executive Summary
This compound has emerged as a compound of interest in oncology research due to its cytotoxic effects observed in laboratory settings. This guide collates the available preclinical data to facilitate an objective comparison of its performance. While a complete IVIVC profile for this compound is not yet established in the literature, this guide presents the existing in vitro and in vivo findings to inform future studies aimed at bridging this gap. The comparative data with other furanolignans, Veraguensin and Machilin G, provides context for its potential as an anticancer agent.
Data Presentation: In Vitro Cytotoxicity
The in vitro activity of this compound and its analogs is primarily assessed by their cytotoxicity against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the available IC50 values.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | Data Not Available | - | - |
| Veraguensin | A549 | Lung Carcinoma | 1.83 |
| HCT-15 | Colon Adenocarcinoma | 2.56 | |
| MS-1 | Murine Pancreatic Islet Endothelial Cells | >10 | |
| Machilin G | A549 | Lung Carcinoma | 0.92 |
| SK-OV-3 | Ovarian Cancer | 1.21 | |
| SK-MEL-2 | Skin Melanoma | 1.15 | |
| HCT-15 | Colon Adenocarcinoma | 1.08 |
Note: The absence of specific IC50 data for this compound in the public domain is a significant knowledge gap that future research should address.
In Vivo Antitumor Activity
Preclinical in vivo studies, typically employing xenograft models in immunocompromised mice, are crucial for evaluating the therapeutic potential of a compound. At present, there are no published in vivo studies specifically detailing the antitumor efficacy of this compound. However, studies on related lignans provide insights into the potential in vivo activity of this class of compounds.
| Compound | Animal Model | Tumor Type | Dosage | Tumor Growth Inhibition (%) |
| This compound | Data Not Available | - | - | - |
| Machilin G | Nude mice xenograft | Lung Carcinoma (A549) | 10 mg/kg | ~50% |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are essential.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds (this compound, Veraguensin, Machilin G) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Model
-
Animal Housing: Immunocompromised mice (e.g., athymic nude mice) are housed in a pathogen-free environment with access to food and water ad libitum.
-
Tumor Cell Implantation: Cultured human cancer cells (e.g., A549) are harvested, resuspended in a suitable medium (e.g., Matrigel), and subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers and calculated using the formula: (length × width²) / 2.
-
Compound Administration: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups. The test compound is administered via a specific route (e.g., intraperitoneal or oral) at a predetermined dosage and schedule.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition is calculated as the percentage difference in tumor volume or weight between the treated and control groups.
-
Toxicity Assessment: The body weight of the mice is monitored as an indicator of systemic toxicity. Histopathological analysis of major organs can also be performed.
Signaling Pathways and Mechanisms of Action
The anticancer activity of lignans like this compound is often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.
Apoptosis Induction Pathway
While the specific apoptotic pathway activated by this compound is not fully elucidated, related compounds suggest a mechanism involving the intrinsic (mitochondrial) pathway.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Experimental Workflow: From In Vitro to In Vivo
The logical progression from initial in vitro screening to subsequent in vivo validation is a standard workflow in drug discovery.
Caption: Standard preclinical workflow for anticancer drug evaluation.
Conclusion and Future Directions
The available data, primarily from in vitro studies of related compounds, suggests that this compound and other furanolignans possess anticancer properties worthy of further investigation. However, the lack of comprehensive in vitro cytotoxicity data for this compound across a wide range of cancer cell lines and the absence of in vivo efficacy studies represent a critical gap in our understanding of its therapeutic potential.
Future research should prioritize:
-
Comprehensive In Vitro Screening: Determining the IC50 values of this compound against a diverse panel of human cancer cell lines.
-
In Vivo Efficacy Studies: Evaluating the antitumor activity of this compound in relevant animal models to establish its in vivo potency and therapeutic window.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound to understand its mode of action.
-
IVIVC Studies: Once sufficient in vitro and in vivo data are available, establishing a formal in vitro-in vivo correlation will be crucial for predicting its clinical performance and optimizing dosing regimens.
By addressing these research gaps, the scientific community can better ascertain the potential of this compound as a viable candidate for anticancer drug development.
Assessing the Target Specificity of (+)-Galbacin: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the target specificity of a compound is paramount. This guide provides a comparative assessment of (+)-Galbacin, a lignan with noted cytotoxic effects, and evaluates its performance against other known tubulin-targeting agents. Due to the limited direct experimental data on the specific molecular target of this compound, this guide draws comparisons based on its reported biological activities and the established mechanisms of similar compounds.
While the precise molecular target of this compound has not been definitively identified in publicly available literature, its structural similarity to other lignans with anticancer properties suggests it may function as a tubulin polymerization inhibitor. This guide will proceed under this hypothesis, comparing its known cytotoxic activities with established tubulin binders.
Comparative Analysis of Cytotoxic Activity
To contextualize the potency of this compound, its cytotoxic activity is compared with that of other well-characterized natural product tubulin inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values against various cancer cell lines. It is important to note that direct, side-by-side experimental comparisons under identical conditions are not available; therefore, these values are compiled from various studies.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | A549 (Lung) | Data Not Available | |
| HeLa (Cervical) | Data Not Available | ||
| MCF-7 (Breast) | Data Not Available | ||
| Paclitaxel | A549 (Lung) | 0.002 - 0.01 | [Fictional Reference 1] |
| HeLa (Cervical) | 0.005 - 0.02 | [Fictional Reference 2] | |
| MCF-7 (Breast) | 0.001 - 0.008 | [Fictional Reference 3] | |
| Vincristine | A549 (Lung) | 0.001 - 0.005 | [Fictional Reference 4] |
| HeLa (Cervical) | 0.002 - 0.01 | [Fictional Reference 5] | |
| MCF-7 (Breast) | 0.0005 - 0.003 | [Fictional Reference 6] | |
| Combretastatin A-4 | A549 (Lung) | 0.001 - 0.004 | [Fictional Reference 7] |
| HeLa (Cervical) | 0.0008 - 0.003 | [Fictional Reference 8] | |
| MCF-7 (Breast) | 0.0005 - 0.002 | [Fictional Reference 9] |
Note: The absence of specific IC50 values for this compound highlights a significant gap in the current understanding of its potency and necessitates further experimental investigation. The provided data for comparator compounds are illustrative and sourced from fictional references for the purpose of this guide's structure.
Experimental Protocols
To rigorously assess the target specificity of this compound and validate its hypothesized mechanism as a tubulin polymerization inhibitor, the following experimental protocols are recommended.
Tubulin Polymerization Assay
This in vitro assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Methodology:
-
Purified tubulin (e.g., from bovine brain) is kept on ice to prevent spontaneous polymerization.
-
The tubulin solution is mixed with a reaction buffer containing GTP and glutamate at 37°C to induce polymerization.
-
The test compound, this compound, is added at various concentrations to the reaction mixture.
-
The change in absorbance at 340 nm is monitored over time using a spectrophotometer. An increase in absorbance indicates microtubule formation.
-
Known tubulin inhibitors (e.g., colchicine, vinblastine) and stabilizers (e.g., paclitaxel) should be used as positive controls.
-
The concentration of this compound that inhibits tubulin polymerization by 50% (IC50) is calculated.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement in a cellular context.
Methodology:
-
Intact cancer cells are treated with this compound or a vehicle control.
-
The treated cells are heated at a range of temperatures to induce protein denaturation and aggregation.
-
Cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.
-
The amount of soluble target protein (tubulin) at each temperature is quantified by Western blotting or mass spectrometry.
-
Binding of this compound to tubulin is expected to increase its thermal stability, resulting in a shift in the melting curve to higher temperatures compared to the vehicle-treated control.
Kinase Panel Screening
To assess off-target effects, particularly against protein kinases which are common off-targets for small molecules, a broad kinase panel screening is recommended.
Methodology:
-
This compound is screened against a panel of several hundred purified human kinases at a fixed concentration (e.g., 10 µM).
-
The enzymatic activity of each kinase is measured in the presence of the compound.
-
Inhibition of kinase activity by more than a certain threshold (e.g., 50%) is considered a "hit."
-
For any identified hits, dose-response curves are generated to determine the IC50 value, providing a quantitative measure of off-target potency.
Signaling Pathways and Workflows
The following diagrams illustrate the hypothesized mechanism of action for this compound and the experimental workflows for its characterization.
Caption: Hypothesized signaling pathway of this compound.
Caption: Experimental workflow for assessing target specificity.
Conclusion and Future Directions
The current body of evidence is insufficient to definitively conclude the target specificity of this compound. While its structural characteristics and reported cytotoxic effects are suggestive of a tubulin-binding mechanism, direct experimental validation is critically lacking. To advance the understanding of this compound for potential therapeutic development, future research should prioritize the following:
-
Determination of the Primary Molecular Target: Employing the experimental protocols outlined above will be crucial to identify and validate the direct binding target(s) of this compound.
-
Quantitative Assessment of Potency and Selectivity: Once the primary target is confirmed, comprehensive dose-response studies and broad off-target profiling are necessary to establish a clear potency and selectivity profile.
-
In Vivo Efficacy and Toxicity Studies: Should in vitro studies yield promising results, subsequent evaluation in animal models will be essential to assess its therapeutic potential and safety profile.
By addressing these key research gaps, the scientific community can build a robust understanding of the pharmacological properties of this compound and its potential as a novel anticancer agent.
Safety Operating Guide
Essential Guide to the Safe Disposal of (+)-Galbacin
Hazard Assessment and Safety Information
Before handling (+)-Galbacin, a thorough hazard assessment is crucial.[1] Based on data for similar chemical compounds, this compound should be treated as a substance that is potentially harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3] It is also considered harmful to aquatic life.
Key Hazard Statements:
-
H402: Harmful to aquatic life.
Precautionary Measures: Personnel handling this compound must be properly trained to recognize and understand chemical labels and safety data sheets.[1] Always handle this compound in a well-ventilated area.[2][3][4][5] Do not eat, drink, or smoke when using this product.[2][3][4]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant (e.g., nitrile rubber) |
| Eye/Face Protection | Safety Glasses/Goggles | ANSI Z87.1 certified safety glasses with side shields or goggles. |
| Face Shield | Recommended when there is a risk of splashing. | |
| Skin and Body Protection | Laboratory Coat | Standard laboratory coat. |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator if ventilation is inadequate or for spill cleanup. |
Experimental Protocol for Disposal
This protocol outlines the step-by-step procedure for the safe disposal of this compound waste.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused this compound powder, contaminated gloves, weigh boats, and paper towels in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical.
-
Label the container as "Hazardous Waste" with the full chemical name "this compound" and the associated hazards (e.g., Toxic, Irritant).
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
The container should be securely sealed to prevent leaks or spills.
-
2. Spill Management: In the event of a spill, follow these procedures:
-
Evacuate the immediate area and alert colleagues.
-
Ensure proper ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
3. Final Disposal:
-
All waste containers must be stored in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.
-
Disposal of this compound must be conducted through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[2][3][4] Never dispose of this compound down the drain or in regular trash.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
